Fluvalinate-d5
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H22ClF3N2O3 |
|---|---|
Molecular Weight |
507.9 g/mol |
IUPAC Name |
[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate |
InChI |
InChI=1S/C26H22ClF3N2O3/c1-16(2)24(32-22-12-11-18(14-21(22)27)26(28,29)30)25(33)35-23(15-31)17-7-6-10-20(13-17)34-19-8-4-3-5-9-19/h3-14,16,23-24,32H,1-2H3/i3D,4D,5D,8D,9D |
InChI Key |
INISTDXBRIBGOC-YQYLVRRTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C(C(C)C)NC3=C(C=C(C=C3)C(F)(F)F)Cl)[2H])[2H] |
Canonical SMILES |
CC(C)C(C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of Fluvalinate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to Fluvalinate-d5. This deuterated analog of the synthetic pyrethroid, fluvalinate, serves as a critical internal standard for quantitative analysis in various matrices.
Chemical Structure and Identity
This compound is the deuterium-labeled form of Fluvalinate. Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a common practice in the synthesis of internal standards for use in mass spectrometry-based analytical methods. This substitution results in a compound with a higher molecular weight but nearly identical chemical properties to its non-deuterated counterpart.
The core structure of Fluvalinate is a cyano-(3-phenoxyphenyl)methyl ester of N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine. In this compound, five hydrogen atoms are replaced by deuterium atoms. While the precise location of these deuterium atoms should be confirmed by consulting the certificate of analysis from the specific supplier, they are typically located on a stable part of the molecule, such as one of the aromatic rings, to prevent H/D exchange. For illustrative purposes, the structure below depicts deuteration on the phenoxy ring.
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Chemical Name: (RS)-α-cyano-3-(phenoxy-d5)benzyl N-(2-chloro-α,α,α-trifluoro-p-tolyl)-D-valinate
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Molecular Weight: 507.95 g/mol [1]
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CAS Number: Not consistently available for the deuterated form; the CAS number for tau-Fluvalinate is 102851-06-9.[3]
Physicochemical Properties
The physicochemical properties of this compound are expected to be very similar to those of unlabeled Fluvalinate. The data presented below for Fluvalinate is sourced from various databases and literature.
| Property | Value | Reference |
| Appearance | Viscous, yellow oil | |
| Water Solubility | 0.002 mg/L (insoluble) | |
| Solubility | Very soluble in organic solvents (e.g., alcohols, aromatic hydrocarbons, dichloromethane, acetone). | |
| Vapor Pressure | <0.013 mPa @ 25 °C | |
| Partition Coefficient (Log P) | 3.8451 | |
| Stability | Stable in acidic and neutral aqueous solutions; hydrolyzes under basic conditions. |
Experimental Protocols
This compound is primarily used as an internal standard in analytical methods for the quantification of Fluvalinate residues in various samples, such as honey, beeswax, and agricultural products. Below are representative protocols for sample preparation and analysis.
Sample Preparation: Extraction from Beeswax
This protocol describes a liquid-liquid extraction followed by solid-phase extraction (SPE) for the cleanup of Fluvalinate from a beeswax matrix.
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Dissolution: Dissolve a known weight of the beeswax sample in n-hexane.
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Internal Standard Spiking: Spike the sample with a known concentration of this compound solution.
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Sonication: Sonicate the mixture to ensure homogeneity.
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Extraction: Transfer the solution to a diatomaceous earth column. Elute the analytes with acetonitrile.
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Cleanup: Pass the acetonitrile extract through a Florisil SPE cartridge.
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Elution: Elute the Fluvalinate and this compound from the SPE cartridge with a mixture of diethyl ether and n-hexane.
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Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the sensitive and selective quantification of Fluvalinate.
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Gas Chromatograph (GC):
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Column: Agilent DB-5MS or equivalent.
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Injector: Splitless mode.
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Oven Program: Start at a suitable initial temperature, followed by a temperature ramp to a final temperature to ensure separation of the analyte from matrix components.
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Mass Spectrometer (MS):
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Ionization: Electron Ionization (EI).
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Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity.
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Monitor characteristic ions for both Fluvalinate and this compound.
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Diagrams
Analytical Workflow for Fluvalinate Residue Analysis
The following diagram illustrates a typical workflow for the analysis of Fluvalinate residues in a complex matrix, incorporating this compound as an internal standard.
Caption: Workflow for Fluvalinate analysis.
Mechanism of Action of Pyrethroids
Fluvalinate, like other synthetic pyrethroids, exerts its insecticidal effect by targeting the nervous system of insects. The diagram below shows a simplified representation of this mechanism.
Caption: Pyrethroid mechanism of action.
References
A Technical Guide to the Synthesis and Purification of Fluvalinate-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of Fluvalinate-d5, a crucial internal standard for quantitative analysis in research and drug development. The document outlines a plausible synthetic pathway, detailed experimental protocols, and robust purification techniques based on established chemical principles and available scientific literature.
Introduction
Fluvalinate is a synthetic pyrethroid insecticide used to control a variety of pests.[1][2] In research settings, particularly in pharmacokinetic and metabolic studies, a stable isotope-labeled version, this compound, is essential for use as an internal standard in mass spectrometry-based quantification.[3] The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties of the molecule, enabling precise and accurate measurement.[3]
This guide details a proposed synthetic route and purification scheme for preparing this compound with high chemical and isotopic purity. The molecular formula for this compound is C₂₆H₁₇D₅ClF₃N₂O₃, with the five deuterium atoms typically located on the terminal phenoxy ring for stability.[4]
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached via a convergent synthesis strategy. This involves the preparation of two key intermediates: a deuterated alcohol moiety and a non-deuterated N-substituted valine moiety, which are then coupled in a final esterification step. This method is adapted from the known synthesis of non-labeled fluvalinate.
Synthesis Pathway Overview
The overall synthetic pathway is illustrated below. It begins with the preparation of the two primary intermediates, which are then combined to form the final product.
Caption: Proposed convergent synthesis pathway for this compound.
Experimental Protocols
The following protocols are proposed based on standard organic chemistry techniques and adaptations from literature methods for analogous compounds. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Synthesis of Intermediate 2: α-Cyano-3-(phenoxy-d5)benzyl alcohol
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Preparation of 3-(Phenoxy-d5)benzaldehyde (Intermediate 1): In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 3-hydroxybenzaldehyde (1.0 eq), fluorobenzene-d5 (1.1 eq), and potassium carbonate (1.5 eq) in a polar aprotic solvent such as dimethylformamide (DMF). Heat the mixture to 120-140 °C and stir for 12-24 hours, monitoring by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-(phenoxy-d5)benzaldehyde.
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Cyanohydrin Formation: Dissolve 3-(phenoxy-d5)benzaldehyde (1.0 eq) in a suitable solvent like dichloromethane. Add potassium cyanide (1.2 eq) dissolved in a minimal amount of water, followed by the dropwise addition of a mild acid (e.g., acetic acid) at 0-10 °C to generate HCN in situ. Stir the biphasic mixture vigorously for 4-8 hours. Monitor the reaction for the disappearance of the aldehyde. After completion, carefully neutralize any excess acid, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude cyanohydrin intermediate. This intermediate is often used immediately in the next step without extensive purification due to potential instability.
Synthesis of Intermediate 3: N-(2-Chloro-4-(trifluoromethyl)phenyl)-DL-valine
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Reaction Setup: This procedure is adapted from the known synthesis of fluvalinate's acid moiety. Combine DL-valine (1.0 eq) and 2-chloro-4-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent (e.g., toluene) with a base such as sodium carbonate (2.2 eq).
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Nucleophilic Substitution: Add a brominating agent or use a pre-brominated valine derivative. A common approach involves the reaction of an α-bromo acid with the aniline. For this guide, we adapt the concept by heating the mixture of valine and the substituted aniline, often with a copper catalyst, to facilitate the substitution reaction. Heat the reaction mixture to reflux for 24-48 hours, monitoring by TLC or LC-MS.
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Workup and Isolation: After cooling, acidify the reaction mixture with aqueous HCl (e.g., 2M HCl) to protonate the carboxylic acid and the unreacted aniline. Extract the aqueous layer with a non-polar solvent to remove impurities. Adjust the pH of the aqueous layer to ~4-5, at which point the product amino acid should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the N-substituted valine intermediate.
Final Step: Esterification to Yield this compound
Caption: Experimental workflow for the final esterification step.
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Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve N-(2-chloro-4-(trifluoromethyl)phenyl)-DL-valine (Intermediate 3, 1.0 eq), α-cyano-3-(phenoxy-d5)benzyl alcohol (Intermediate 2, 1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).
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Coupling Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous DCM dropwise over 30 minutes.
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Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS for the consumption of the starting materials.
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Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of celite to remove the DCU, washing the filter cake with additional DCM.
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Extraction: Combine the filtrates and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a viscous oil.
Purification of this compound
Purification is critical to ensure the final product is suitable for use as an analytical standard. A multi-step process involving chromatography is typically required.
Purification Workflow
Caption: General workflow for the purification of this compound.
Detailed Purification Protocol
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Chromatography Setup: Prepare a silica gel column using a suitable solvent system, such as a mixture of n-hexane and ethyl acetate. A low-polarity eluent is recommended, for example, starting with 98:2 hexane:ethyl acetate.
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Loading and Elution: Dissolve the crude this compound oil in a minimal amount of the elution solvent or DCM and adsorb it onto a small amount of silica gel. Load this onto the column. Elute the column with the hexane/ethyl acetate gradient, slowly increasing the polarity.
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Fraction Collection: Collect fractions and monitor them by TLC, staining with a suitable agent (e.g., potassium permanganate or UV light).
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Isolation and Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound as a viscous, often yellowish, oil. The final purity should be assessed by HPLC, GC-MS (to confirm mass and isotopic enrichment), and NMR. A chemical purity of >98% is typically required for analytical standards.
Data Presentation
Quantitative data for the synthesis of this compound is not widely available in public literature. The tables below summarize relevant data from purification and analysis of non-labeled fluvalinate, which serves as a benchmark for the deuterated analogue.
Table 1: Purification and Analytical Parameters
| Parameter | Method | Matrix | Value | Reference |
| Recovery | LLE | Beeswax | 85.3 - 96.4% | |
| Recovery | LLE | Honey | 88.7 - 98.9% | |
| LOD | HPLC-DAD | Beeswax | 0.02 µg/g | |
| LOQ | HPLC-DAD | Beeswax | 0.05 µg/g | |
| LOD | HPLC-DAD | Honey | 0.005 µg/g | |
| LOQ | HPLC-DAD | Honey | 0.012 µg/g | |
| Purity (Post-Purification) | HPLC | Commercial Pesticide | > 90% |
LOD: Limit of Detection; LOQ: Limit of Quantification; LLE: Liquid-Liquid Extraction.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₆H₁₇D₅ClF₃N₂O₃ | |
| Molecular Weight | ~507.95 g/mol | |
| Appearance | Viscous heavy oil | |
| Solubility | Insoluble in water; Soluble in organic solvents | |
| LogP (non-deuterated) | 7.02 |
Conclusion
The synthesis and purification of this compound require a multi-step approach involving the careful preparation of deuterated and non-deuterated intermediates, followed by a controlled esterification and rigorous chromatographic purification. While specific reaction yields for the deuterated analogue are not published, the protocols outlined in this guide provide a robust framework for researchers to produce high-purity this compound for use as an internal standard in sensitive analytical applications. The successful synthesis will be contingent on careful execution of standard organic chemistry techniques and diligent monitoring of reaction progress and product purity.
References
Physical and chemical properties of Fluvalinate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Fluvalinate-d5, a deuterated analog of the synthetic pyrethroid insecticide, Fluvalinate. This document is intended for use by researchers, scientists, and professionals in drug development and related fields.
Core Physical and Chemical Properties
This compound is a stable isotope-labeled version of Fluvalinate, primarily utilized as an internal standard in analytical methodologies for the quantification of Fluvalinate residues.[1] The deuteration is expected to have minimal impact on the compound's chemical properties but can affect its pharmacokinetic and metabolic profiles.[1]
Table 1: General Properties of this compound
| Property | Value | Source |
| Chemical Name | Tau-Fluvalinate-d5 | [2] |
| Molecular Formula | C₂₆H₁₇D₅ClF₃N₂O₃ | [1][3] |
| Molecular Weight | 507.94 g/mol | |
| Unlabeled CAS Number | 69409-94-5 |
Table 2: Physicochemical Properties of Fluvalinate (and its Deuterated Analog)
| Property | Value | Source |
| Appearance | Viscous, yellow oil | |
| Water Solubility | 0.002 mg/L (insoluble) | |
| Solubility in Organic Solvents | Very soluble in organic solvents and aromatic hydrocarbons; slightly soluble in hexane | |
| Vapor Pressure | <0.013 mPa @ 25°C | |
| Octanol/Water Partition Coefficient (log Kow) | >3.8 | |
| Storage Conditions | 20°C |
Experimental Protocols
Determination of Fluvalinate Residues by Gas Chromatography with Electron-Capture Detection (GC-ECD)
This method is suitable for the analysis of Fluvalinate residues in beeswax.
Sample Preparation and Extraction:
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Dissolve beeswax samples in n-hexane.
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Sonicate the solution to ensure complete dissolution.
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Transfer the solution to a disposable diatomaceous earth (Extrelut) column.
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Extract the Fluvalinate from the column using acetonitrile.
Cleanup:
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Pass a portion of the acetonitrile extract through a Florisil cartridge for cleanup.
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Elute the Fluvalinate from the Florisil cartridge using a mixture of diethyl ether and n-hexane (1:1 v/v).
Analysis:
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Analyze the final extract directly by capillary gas chromatography with electron-capture detection (GC-ECD).
High-Performance Liquid Chromatography (HPLC) with Diode Array Detector (DAD) for Fluvalinate Analysis
This method has been developed for the identification and quantification of Fluvalinate in beeswax and honey.
Extraction from Beeswax:
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Melt beeswax samples at 70°C.
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Add a known concentration of Fluvalinate standard (or this compound as an internal standard) dissolved in acetonitrile.
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Utilize a liquid-liquid extraction with a solvent mixture of dichloromethane:isooctane (2:8, v/v) for optimal extraction.
Analysis:
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Analyze the extracted samples using HPLC with a diode array detector.
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The validation of this method has shown high recovery rates (85.3-96.4% from beeswax and 88.7-98.9% from honey) and low limits of detection (LOD) and quantification (LOQ).
Metabolic Pathway
The metabolism of Fluvalinate has been studied in various systems, including plants and animals. The primary metabolic pathway involves the cleavage of the ester bond. While specific studies on the metabolism of this compound are not detailed, it is anticipated to follow a similar pathway to the unlabeled compound.
In chickpea plants, the major metabolic process is the cleavage of the ester linkage, leading to the formation of the anilino acid [2-chloro-4-(trifluoromethyl) anilino]-3-methyl butanoic acid. This metabolite is found in both free and conjugated forms, with glucose being the primary conjugating sugar. Minor metabolites include 3-phenoxybenzoic acid (3-PBacid) and 3-phenoxybenzyl alcohol (3-PBalc).
Caption: Metabolic pathway of Fluvalinate via ester cleavage.
Experimental Workflow for Residue Analysis
The general workflow for the analysis of Fluvalinate residues in a given matrix, such as beeswax or honey, involves several key steps from sample collection to final data analysis. The use of this compound as an internal standard is critical in this process for accurate quantification.
Caption: General workflow for Fluvalinate residue analysis.
References
The Unseen Guardian: A Technical Guide to the Mechanism of Action of Fluvalinate-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in regulated environments such as drug development and food safety, the accuracy and reliability of quantitative measurements are paramount. The use of internal standards is a cornerstone of achieving this precision, and among these, isotopically labeled compounds stand out as the gold standard. This technical guide delves into the core mechanism of action of fluvalinate-d5, a deuterated analog of the synthetic pyrethroid fluvalinate, when employed as an internal standard in mass spectrometric analyses.
The Fundamental Principle: Isotopic Dilution
The efficacy of this compound as an internal standard lies in the principle of isotopic dilution. In this technique, a known quantity of the isotopically labeled standard (this compound) is added to a sample at the earliest stage of analysis, typically before extraction and cleanup. Because this compound is chemically identical to the target analyte (fluvalinate) in almost every aspect, it experiences the same physical and chemical variations throughout the analytical process.
This compound and the native fluvalinate exhibit nearly identical properties such as polarity, solubility, and chromatographic retention time. This ensures that any loss of the analyte during sample preparation, from extraction inefficiencies to matrix effects in the ion source of the mass spectrometer, is mirrored by a proportional loss of the internal standard. Consequently, the ratio of the analytical signal of the analyte to that of the internal standard remains constant, allowing for accurate quantification even in the presence of significant analytical variability.
The Deuterium Distinction: A Mass Spectrometric Perspective
Fluvalinate is a complex molecule with the chemical formula C₂₆H₂₂ClF₃N₂O₃ and a molecular weight of approximately 502.9 g/mol . Its deuterated counterpart, this compound, has five of its hydrogen atoms replaced by deuterium, a stable isotope of hydrogen with an atomic mass of approximately 2 Da, compared to hydrogen's 1 Da. This results in a molecular weight for this compound that is 5 Daltons higher than that of the unlabeled compound.
While the exact positions of the five deuterium atoms can vary depending on the synthetic route, they are typically located on one of the phenyl rings of the fluvalinate molecule. A common location for deuteration is the phenoxybenzyl moiety, as this position is less likely to influence the molecule's chromatographic behavior while providing a stable isotopic label.
This mass difference is the key to its function as an internal standard in mass spectrometry. The mass spectrometer can readily distinguish between the analyte and the internal standard based on their different mass-to-charge ratios (m/z). In a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiment, specific precursor-to-product ion transitions are monitored for both fluvalinate and this compound.
Mass Fragmentation of Fluvalinate
Upon ionization in the mass spectrometer, the fluvalinate molecule undergoes fragmentation. While a detailed fragmentation pathway can be complex, some characteristic fragments are observed. For the protonated molecule ([M+H]⁺) with an m/z of approximately 503.1, common fragmentation patterns involve the cleavage of the ester bond and fragmentation of the side chains.
Experimental Protocol: A Generalized QuEChERS and LC-MS/MS Workflow
The following protocol outlines a typical workflow for the analysis of fluvalinate in a complex matrix, such as honey, using this compound as an internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.
1. Sample Preparation and Extraction (QuEChERS)
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Sample Homogenization: A representative sample of the matrix (e.g., 10 g of honey) is weighed into a 50 mL centrifuge tube.
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Internal Standard Spiking: A known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution) is added to the sample.
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Hydration: For dry or viscous samples like honey, an appropriate amount of water is added to facilitate extraction.
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Acetonitrile Extraction: 10 mL of acetonitrile is added to the tube. The tube is then tightly capped and shaken vigorously for 1 minute.
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Salting Out: A mixture of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) is added to the tube. This step induces phase separation between the aqueous and organic layers. The tube is shaken again for 1 minute.
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Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing the fluvalinate and this compound) from the aqueous and solid phases.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
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An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous MgSO₄.
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The tube is vortexed for 30 seconds and then centrifuged. The PSA removes interfering matrix components such as organic acids, sugars, and fatty acids.
3. LC-MS/MS Analysis
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The final cleaned extract is transferred to an autosampler vial for injection into the LC-MS/MS system.
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Chromatographic Separation: A C18 reversed-phase column is typically used to separate fluvalinate from other matrix components. A gradient elution with mobile phases such as water with formic acid and methanol or acetonitrile is employed.
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Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. At least two specific precursor-to-product ion transitions are monitored for both fluvalinate and this compound to ensure accurate identification and quantification.
Table 1: Example LC-MS/MS Parameters for Fluvalinate and this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Fluvalinate | 503.1 | [Fragment A] | [Fragment B] |
| This compound | 508.1 | [Fragment A+5] | [Fragment B+5] |
Note: Specific fragment m/z values would be determined during method development.
Quantitative Data and Method Validation
A validated analytical method using this compound as an internal standard will demonstrate excellent performance characteristics. The following table summarizes typical validation parameters.
Table 2: Typical Method Validation Data for Fluvalinate Analysis using this compound
| Parameter | Typical Value/Range |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/kg |
| Recovery | 85 - 110% |
| Precision (RSD) | < 15% |
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical basis for the use of this compound as an internal standard.
Caption: Experimental workflow for the analysis of fluvalinate using a deuterated internal standard.
Caption: Logical relationship illustrating the corrective action of the internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of fluvalinate in complex matrices. Its mechanism of action is rooted in the principles of isotopic dilution, where its near-identical chemical and physical properties to the unlabeled analyte allow it to compensate for variations throughout the analytical workflow. The ability of the mass spectrometer to differentiate between the two compounds based on their mass-to-charge ratio is the final piece of the puzzle, enabling precise and accurate results that are essential for researchers, scientists, and drug development professionals.
A Technical Guide to High-Purity Fluvalinate-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available high-purity Fluvalinate-d5, a deuterated internal standard crucial for accurate quantification in research and analytical studies. This document outlines key suppliers, available product specifications, and detailed experimental protocols for quality assessment, enabling informed selection and application of this critical reagent.
Commercial Suppliers and Product Specifications
The selection of a high-purity internal standard is paramount for generating reliable and reproducible analytical data. Several reputable suppliers offer this compound, often under the name Tau-Fluvalinate-d5, for research purposes. The following table summarizes the offerings from prominent commercial suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for the most accurate and up-to-date information on purity and isotopic enrichment.
| Supplier | Product Name | Catalog Number (Example) | Purity Specification (Typical) | Analytical Techniques Mentioned | Documentation |
| MedchemExpress | This compound | HY-123320S | ≥98% (by LCMS for non-deuterated form)[1] | LCMS, 1H NMR, GC[1] | Certificate of Analysis, HNMR report available upon request[2] |
| HPC Standards Inc. | D5-tau-Fluvalinate | 676374 | Not specified on website, CoA available | Not specified on website | Certificate of Analysis, Safety Data Sheet (SDS)[3] |
| Cayman Chemical | τ-Fluvalinate (non-deuterated) | 34520 | ≥95%[4] | Not specified on website | Certificate of Analysis |
| Toronto Research Chemicals (TRC) | This compound | Not readily available | Not specified on website | Not specified on website | Inquire for details |
| Clinivex | Tau-Fluvalinate-d5 | Not readily available | Not specified on a website | Not specified on website | Inquire for details |
Quality Control and Experimental Protocols
Ensuring the identity, purity, and isotopic enrichment of this compound is a critical step before its use as an internal standard. The following are detailed methodologies for key experiments typically employed for the quality control of deuterated standards.
Identity Confirmation and Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for confirming the molecular weight of this compound and assessing its chemical purity.
Methodology:
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Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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Chromatographic Conditions:
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Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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Gradient Program: A typical gradient would start at 50% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.
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Flow Rate: 0.3 mL/min.
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Column Temperature: 40 °C.
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Injection Volume: 5 µL.
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Mass Spectrometry Conditions:
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Mass Range: m/z 100-1000.
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Data Acquisition: Full scan mode to confirm the [M+H]+ adduct of this compound (expected m/z ~508.19). Product ion scan (MS/MS) can be used to confirm fragmentation patterns.
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Data Analysis: The chemical purity is determined by integrating the peak area of the analyte and any detected impurities in the chromatogram.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure and to ensure the absence of significant proton-containing impurities. For a deuterated standard, the proton signals corresponding to the non-deuterated positions should be observed, while the signals for the deuterated positions should be absent or significantly diminished.
Methodology:
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Instrumentation: 400 MHz or higher NMR spectrometer.
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Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
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Data Acquisition: Acquire a standard ¹H NMR spectrum.
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Data Analysis: Compare the obtained spectrum with a reference spectrum of non-deuterated Fluvalinate. The chemical shifts and coupling constants of the remaining protons should match the reference, confirming the core structure. The absence of signals at the deuteration sites confirms successful labeling.
Isotopic Enrichment Determination by Mass Spectrometry
The isotopic enrichment is a critical parameter that defines the percentage of the deuterated species relative to any residual non-deuterated analyte.
Methodology:
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Instrumentation: High-resolution mass spectrometer (as in the LC-MS method).
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Data Acquisition: Acquire high-resolution mass spectra in full scan mode.
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Data Analysis: Determine the peak intensities of the monoisotopic peak of this compound and the corresponding peak for the non-deuterated Fluvalinate (M+0). The isotopic enrichment is calculated as:
-
Isotopic Enrichment (%) = [Intensity(d5) / (Intensity(d5) + Intensity(d0))] * 100
-
Logical Workflow for Supplier Selection
The process of selecting a suitable commercial supplier for high-purity this compound involves several key decision points to ensure the quality and appropriateness of the standard for the intended research application.
References
- 1. Determination of fluvalinate residues in beeswax by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. The analysis of fluvalinate in beeswax using GC/MS | Semantic Scholar [semanticscholar.org]
Fluvalinate-d5: A Technical Guide to Isotopic Enrichment and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fluvalinate-d5, a deuterated analog of the synthetic pyrethroid acaricide, Fluvalinate. This document details the expected isotopic enrichment, stability profile, and the underlying principles governing its behavior. The information is intended to support researchers in drug development, metabolism studies, and environmental fate analysis.
Introduction to this compound
This compound is a stable isotope-labeled version of Fluvalinate, where five hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an invaluable tool in analytical and research settings, primarily as an internal standard for mass spectrometry-based quantification of Fluvalinate. The increased mass of this compound allows for clear differentiation from the unlabeled analyte, ensuring accurate and precise measurements in complex matrices.
While specific details on the commercial synthesis of this compound are proprietary, a plausible synthetic route involves the esterification of a deuterated N-(2-chloro-4-(trifluoromethyl)phenyl)-DL-valine with cyano(3-phenoxyphenyl)methyl alcohol. The deuteration is likely targeted at metabolically stable positions to ensure the integrity of the label throughout experimental procedures. Based on common deuteration strategies for similar aromatic compounds, the five deuterium atoms are likely located on the phenoxybenzyl moiety.
Isotopic Enrichment
The isotopic enrichment of a deuterated standard is a critical parameter, defining its utility for quantitative analysis. It refers to the percentage of the molecules that contain the desired number of deuterium atoms. While a certificate of analysis from the supplier would provide the exact specifications, a high isotopic purity is expected for commercially available this compound.
Table 1: Expected Isotopic Distribution for this compound
| Isotopic Species | Description | Expected Abundance |
| d5 | Fully deuterated | > 98% |
| d4 | Molecule with four deuterium atoms | < 2% |
| d3 | Molecule with three deuterium atoms | < 1% |
| d2 | Molecule with two deuterium atoms | < 0.5% |
| d1 | Molecule with one deuterium atom | < 0.5% |
| d0 | Unlabeled Fluvalinate | < 0.1% |
Note: These values are typical expectations for high-quality deuterated standards and should be confirmed with the supplier's certificate of analysis.
Stability of this compound
The Kinetic Isotope Effect (KIE)
The substitution of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). This is because the greater mass of deuterium leads to a lower zero-point vibrational energy for the C-D bond. Consequently, more energy is required to break a C-D bond compared to a C-H bond. In chemical reactions where the cleavage of a C-H bond is the rate-determining step, the use of a deuterated substrate will result in a slower reaction rate. This phenomenon is known as the Kinetic Isotope Effect (KIE).[1][2][3][4]
In the context of drug metabolism and environmental degradation, the initial step often involves the enzymatic oxidation of a C-H bond by enzymes such as cytochrome P450s.[2] Therefore, this compound is expected to exhibit greater metabolic and chemical stability than Fluvalinate.
Caption: Kinetic Isotope Effect on Reaction Rates.
Hydrolytic and Photolytic Stability of Fluvalinate
The stability of the parent compound, fluvalinate, provides a baseline for understanding the stability of its deuterated analog. Fluvalinate is susceptible to hydrolysis, especially under alkaline conditions, and photodegradation.
Table 2: Hydrolytic Degradation of Fluvalinate
| pH | Temperature (°C) | Half-life | Reference |
| 3 | 25 | 30 days | PubChem CID 50516 |
| 6 | 25 | 30 days | PubChem CID 50516 |
| 9 | 25 | 1-2 hours | PubChem CID 50516 |
| 3 | 42 | 35 days | PubChem CID 50516 |
| 6 | 42 | 8 days | PubChem CID 50516 |
| 9 | 42 | 1 day | PubChem CID 50516 |
Table 3: Photodegradation of Fluvalinate
| Medium | Condition | Half-life | Degradation Products | Reference |
| Water | Sunlight | Up to 1 day | Anilino acid, 3-phenoxy benzoic acid | EXTOXNET PIP |
| Thin film on glass/silica gel | Sunlight | ~2 days | Not specified | PubChem CID 50516 |
| Aqueous emulsion (1.6 g/L) in glass | Sunlight | 12 days | Not specified | PubChem CID 50516 |
Degradation in Environmental Matrices
Fluvalinate exhibits low persistence in soil, with its degradation being influenced by aerobic and anaerobic conditions.
Table 4: Degradation of Fluvalinate in Soil
| Soil Type | Condition | Half-life | Reference |
| General | Not specified | 6 to 8 days | EXTOXNET PIP |
| Sandy loam, sandy clay, clay | Aerobic | 4 to 8 days | EXTOXNET PIP |
| Sandy loam | Anaerobic | 15 days | EXTOXNET PIP |
Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis of a key precursor to Fluvalinate and for conducting stability studies.
Proposed Synthesis of a Key Precursor: (cyano)(3-phenoxyphenyl)methanol
A plausible synthetic route to this compound would involve the esterification of a deuterated valine derivative with a cyanohydrin alcohol. A method for the synthesis of the non-deuterated alcohol precursor has been described.
Experimental Workflow: Synthesis of (cyano)(3-phenoxyphenyl)methanol
Caption: Synthesis of a Fluvalinate Precursor.
To synthesize this compound, this alcohol would then be esterified with a deuterated N-(2-chloro-4-(trifluoromethyl)phenyl)-DL-valine.
General Protocol for Stability Assessment
This protocol outlines a general approach for assessing the hydrolytic stability of this compound.
Experimental Workflow: Hydrolytic Stability Study
Caption: Workflow for Hydrolytic Stability Testing.
Conclusion
This compound serves as a critical analytical tool for the accurate quantification of Fluvalinate. Its enhanced stability, attributable to the Kinetic Isotope Effect, makes it a reliable internal standard for various applications. The data and protocols presented in this guide provide a foundational understanding for researchers working with this deuterated compound, enabling more robust and reliable experimental designs in drug metabolism and environmental analysis. For precise isotopic enrichment data, users should always refer to the certificate of analysis provided by the supplier.
References
Fluvalinate-d5: A Technical Guide to Certificate of Analysis and Documentation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the documentation and analysis of Fluvalinate-d5, a deuterated internal standard crucial for the accurate quantification of the insecticide and acaricide, fluvalinate. This document details the expected data found in a Certificate of Analysis (CofA), outlines key experimental protocols for its characterization, and presents relevant data in a structured format for ease of reference.
Quantitative Data Summary
The following tables summarize the typical quantitative data provided in a Certificate of Analysis for this compound. These values should be confirmed with a lot-specific CofA from the supplier.
Table 1: Physicochemical and Isotopic Data
| Parameter | Specification | Method |
| Chemical Formula | C₂₆H₁₇D₅ClF₃N₂O₃ | - |
| Molecular Weight | 507.95 g/mol | Mass Spectrometry |
| Chemical Purity | ≥ 98% | HPLC-DAD, GC-MS |
| Isotopic Enrichment | ≥ 99 atom % D | Mass Spectrometry |
| d₀ Content | ≤ 1% | Mass Spectrometry |
Table 2: Analytical and Safety Data
| Parameter | Specification | Reference |
| Appearance | Viscous oil | SDS |
| Solubility | Soluble in organic solvents such as acetonitrile, ethyl acetate, and methanol. Insoluble in water.[1] | Supplier Data |
| Storage | Store at -20°C for long-term stability. | Supplier Recommendation |
| Safety | Refer to the Safety Data Sheet (SDS) for detailed handling and safety precautions. | SDS |
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of this compound are provided below.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of this compound using HPLC with a Diode Array Detector (DAD).
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, and DAD.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a working solution by diluting the stock solution to a final concentration of 10 µg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Data Analysis: The purity is calculated by dividing the peak area of the main component by the total peak area of all components in the chromatogram.
Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight and determine the isotopic enrichment of this compound.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a Liquid Chromatography system (LC-MS).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 µg/mL.
-
LC-MS Analysis:
-
LC Conditions: Use a short C18 column with a rapid gradient of water and acetonitrile (both containing 0.1% formic acid) to ensure sample introduction and ionization.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan mode.
-
-
-
Data Analysis: The mass spectrum will show a peak corresponding to the [M+H]⁺ ion of this compound (expected m/z ≈ 509.15). The isotopic distribution is analyzed to determine the percentage of the d₅ isotopologue relative to the sum of all detected isotopologues (d₀ to d₅).
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and the position of the deuterium labels. While specific NMR data for this compound is not publicly available, the expected spectra can be inferred from the data for non-deuterated fluvalinate, with the absence of signals corresponding to the deuterated positions.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: The ¹H NMR spectrum of this compound is expected to be similar to that of fluvalinate, but with a significant reduction or absence of signals from the deuterated positions (typically the phenyl ring of the phenoxybenzyl group). The ¹³C NMR spectrum will show the corresponding carbon signals. The ¹H NMR data for non-deuterated fluvalinate in CDCl₃ shows characteristic shifts at approximately 7.0-7.5 ppm for the aromatic protons and other signals for the aliphatic protons.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical relationship of CofA data to its application.
References
Safeguarding Your Research: An In-depth Technical Guide to Handling Fluvalinate-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information for the handling of Fluvalinate-d5, a deuterated analog of the synthetic pyrethroid, fluvalinate. While the deuteration is unlikely to alter the chemical's fundamental toxicological properties, adherence to strict safety protocols is paramount. This document outlines the known hazards, handling procedures, and emergency responses to ensure the safety of laboratory personnel.
Core Safety and Physicochemical Data
A thorough understanding of the physical, chemical, and toxicological properties of this compound is the foundation of its safe handling. The following tables summarize the key quantitative data available for fluvalinate, which should be considered directly applicable to its deuterated form.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Viscous, yellow oil | [1] |
| Molecular Weight | 507.94 g/mol | [2] |
| Water Solubility | 0.002 mg/L (insoluble) | [1] |
| Solubility in Organic Solvents | Very soluble in organic solvents and aromatic hydrocarbons; slightly soluble in hexane. | [1][3] |
| Vapor Pressure | <0.013 mPa @ 25°C | |
| Boiling Point | >450°C | |
| Density | 1.29 g/cm³ |
Table 2: Toxicological Data (for Fluvalinate)
| Metric | Value | Species | Route | Source |
| Acute Oral LD50 | 261 - 281 mg/kg | Rat | Oral | |
| Acute Dermal LD50 | >20,000 mg/kg | Rat | Dermal | |
| Acute Dermal LD50 | >2,000 mg/kg | Rabbit | Dermal | |
| 4-hour Inhalation LC50 | >5.1 mg/L (for formulated product) | Rat | Inhalation | |
| Primary Eye Irritation | Moderately irritating | |||
| Primary Skin Irritation | Mildly irritating |
Hazard Identification and Precautionary Measures
Fluvalinate is classified as a moderately toxic compound and is a Restricted Use Pesticide due to its high toxicity to fish and aquatic invertebrates. Formulated products can be corrosive to the eyes.
Primary Hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
May cause an allergic skin reaction.
-
Causes serious eye irritation.
-
Fatal if inhaled.
-
Very toxic to aquatic life with long-lasting effects.
Experimental Protocols: Standard Safety Procedures
While specific experimental protocols for this compound are not detailed in standard safety data sheets, the following general procedures for handling chemical substances of this nature are mandatory.
General Handling Protocol:
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment.
-
Personnel Training: Ensure all personnel are trained on the specific hazards of this compound and have read this safety guide.
-
Controlled Area: Designate a specific area for handling, clearly marked with appropriate hazard signs.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in the PPE Selection Workflow.
-
Spill Kit: Ensure a spill kit appropriate for containing and cleaning up a viscous oil is readily available.
-
Waste Disposal: Dispose of waste in a sealed, labeled container according to institutional and local regulations.
Visual Guides to Safety Workflows
To facilitate quick reference and understanding of critical safety procedures, the following diagrams illustrate key decision-making processes and workflows.
Caption: General workflow for handling this compound.
Caption: First-aid response to this compound exposure.
Caption: Decision tree for selecting appropriate PPE.
Accidental Release Measures
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment, including chemical-impermeable gloves and eye protection.
For containment and cleanup:
-
Prevent further leakage if it is safe to do so.
-
Do not allow the chemical to enter drains or the environment.
-
Absorb the spill with an inert material such as sand, diatomite, or universal binders.
-
Collect the absorbed material and place it in a suitable, closed container for disposal.
Storage and Disposal
Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it away from foodstuff containers and incompatible materials.
Dispose of contents and containers in accordance with local, regional, and national regulations. Do not release into the environment.
This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) provided by the manufacturer and a comprehensive, institution-specific risk assessment. Always prioritize safety in the laboratory.
References
An In-depth Technical Guide to the Deuterium Labeling Position in Fluvalinate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the deuterium labeling in the Fluvalinate-d5 molecule, a crucial internal standard for the quantitative analysis of the synthetic pyrethroid insecticide, Fluvalinate.
Introduction to Fluvalinate
Fluvalinate is a widely used acaricide and insecticide effective against a variety of mites and insects.[1] Its chemical formula is C26H22ClF3N2O3, and its IUPAC name is [cyano-(3-phenoxyphenyl)methyl] N-[2-chloro-4-(trifluoromethyl)phenyl]-DL-valinate.[2] The molecule consists of a valine amino acid derivative linked to a cyano(3-phenoxyphenyl)methyl ester. Due to its use in agriculture and apiculture for controlling varroa mites in honeybee colonies, there is a need for precise analytical methods to monitor its residue levels in various matrices.
The Role of Deuterated Standards in Analytical Chemistry
Stable isotope-labeled internal standards, such as this compound, are essential for accurate quantification in mass spectrometry-based analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a deuterated analog of the analyte of interest as an internal standard is a preferred method because its chemical and physical properties are very similar to the unlabeled analyte. This similarity ensures that the deuterated standard behaves nearly identically to the analyte during sample preparation, extraction, and chromatographic separation, thus compensating for any matrix effects or variations in instrument response.
Deuterium Labeling Position in this compound
The logical workflow for confirming the labeling position in a research setting is outlined in the diagram below.
The following diagram illustrates the molecular structure of this compound with the deuterium atoms highlighted on the terminal phenoxy ring.
Quantitative Data and Experimental Protocols
The use of this compound as an internal standard is critical for generating reliable quantitative data. Below is a table summarizing typical parameters for a quantitative analysis of Fluvalinate.
| Parameter | Value/Range | Method |
| Analyte | Fluvalinate | LC-MS/MS |
| Internal Standard | This compound | LC-MS/MS |
| Concentration Range | 0.1 - 100 ng/mL | - |
| Matrix | Honey, Beeswax, Agricultural Products | - |
| Extraction Solvent | Acetonitrile or Ethyl Acetate | QuEChERS |
| Chromatographic Column | C18 Reverse Phase | HPLC |
| Mobile Phase | Acetonitrile/Water with Formic Acid | Gradient Elution |
| Ionization Mode | Electrospray Ionization (ESI) | Positive |
| MRM Transition (Fluvalinate) | Q1: m/z 503.1 -> Q3: m/z 250.1 | - |
| MRM Transition (this compound) | Q1: m/z 508.1 -> Q3: m/z 255.1 | - |
Exemplary Experimental Protocol: Quantification of Fluvalinate in Honey by LC-MS/MS
-
Sample Preparation:
-
Weigh 1 gram of homogenized honey into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex to dissolve.
-
Spike the sample with a known concentration of this compound internal standard solution.
-
-
Extraction (QuEChERS Method):
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant.
-
Transfer to a d-SPE tube containing primary secondary amine (PSA) and magnesium sulfate.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
-
LC-MS/MS Analysis:
-
Transfer the final extract into an autosampler vial.
-
Inject 5 µL onto a C18 HPLC column.
-
Elute with a gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Monitor the specific Multiple Reaction Monitoring (MRM) transitions for Fluvalinate and this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of Fluvalinate to the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of Fluvalinate in the sample by interpolating its peak area ratio from the calibration curve.
-
The logical flow of this analytical process is depicted in the following diagram.
Conclusion
This compound, with its deuterium labeling on the stable phenoxybenzyl moiety, serves as an ideal internal standard for the accurate and precise quantification of Fluvalinate residues. Understanding the precise location of the deuterium atoms is fundamental for interpreting mass spectral data and ensuring the integrity of analytical results. The methodologies outlined in this guide provide a framework for the effective use of this critical analytical standard in research and regulatory monitoring.
References
Methodological & Application
Application Note: Determination of Fluvalinate-d5 in Honey Using a Validated LC-MS/MS Method
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of fluvalinate in honey, utilizing its deuterated internal standard, fluvalinate-d5. The sample preparation employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, ensuring efficient extraction and cleanup of the complex honey matrix. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated to demonstrate its linearity, accuracy, precision, and sensitivity, making it suitable for routine monitoring of fluvalinate residues in honey to ensure food safety and compliance with regulatory limits.
Introduction
Fluvalinate is a synthetic pyrethroid acaricide widely used in apiculture to control the parasitic mite Varroa destructor. Its application in beehives can lead to the presence of residues in honey, posing a potential risk to consumers. Regulatory bodies worldwide have established maximum residue limits (MRLs) for fluvalinate in honey, necessitating sensitive and reliable analytical methods for its monitoring.[1] This application note details a validated LC-MS/MS method for the determination of fluvalinate in honey, incorporating the use of a deuterated internal standard (this compound) to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Experimental
Materials and Reagents
-
Fluvalinate and this compound analytical standards
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA, C18)
Sample Preparation: Modified QuEChERS Protocol
A modified QuEChERS method is employed for the extraction of fluvalinate from the high-sugar honey matrix.[2][3][4]
-
Sample Homogenization: Weigh 5 g of honey into a 50 mL centrifuge tube.
-
Dilution and Internal Standard Spiking: Add 10 mL of water and vortex until the honey is completely dissolved. Spike the sample with the this compound internal standard solution.
-
Extraction: Add 10 mL of acetonitrile and the QuEChERS extraction salts. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing PSA and C18 sorbents. Vortex for 30 seconds and centrifuge.
-
Final Extract Preparation: Collect the cleaned supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
Mass Spectrometry (MS):
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Fluvalinate | 503.1 | 208.1 | 181.1 | User Optimized |
| This compound | 508.1 | 208.1 | 181.1 | User Optimized |
Note: Collision energies should be optimized for the specific instrument used.
Results and Discussion
Method Validation
The LC-MS/MS method was validated for its performance in the honey matrix. The validation parameters included linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).
Quantitative Data Summary:
| Parameter | Result |
| Linearity (Calibration Range) | 1 - 100 µg/kg (r² > 0.99) |
| Limit of Detection (LOD) | 0.005 mg/kg[1] |
| Limit of Quantification (LOQ) | 0.012 mg/kg |
| Accuracy (Recovery at 3 levels) | 88.7% - 98.9% |
| Precision (RSDr at 3 levels) | < 15% |
The use of the deuterated internal standard, this compound, effectively compensates for matrix-induced signal suppression or enhancement, leading to high accuracy and precision. The MRM transitions for this compound are selected based on the stable fragmentation pattern of the molecule, where the deuterium labels are not lost, thus sharing the same product ions as the native compound.
Workflow Diagram
Caption: Experimental workflow for the analysis of fluvalinate in honey.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive tool for the routine analysis of fluvalinate in honey. The modified QuEChERS sample preparation protocol is effective for the complex honey matrix, and the use of a deuterated internal standard ensures the accuracy and precision of the results. This method is fit for purpose for monitoring compliance with MRLs and contributes to ensuring the safety of honey for consumers.
References
- 1. Detection of Fluvalinate Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array Detector [foodandnutritionjournal.org]
- 2. Efficiency of QuEChERS approach for determining 52 pesticide residues in honey and honey bees - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized QuEChERS Workflow to Analyze Over 200 Pesticides in Honey [restek.com]
- 4. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Fluvalinate in Environmental Matrices using Gas Chromatography-Mass Spectrometry with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of the pesticide fluvalinate in complex environmental matrices. The protocol employs Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and utilizes Fluvalinate-d5 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The methodology is designed for researchers, scientists, and professionals in drug development and environmental monitoring who require reliable trace-level quantification of fluvalinate.
Introduction
Fluvalinate is a synthetic pyrethroid insecticide and acaricide widely used in agriculture and apiculture to control pests and mites. Its persistence in the environment and potential for accumulation in matrices such as soil, water, and beeswax necessitates sensitive and accurate analytical methods for monitoring its residues. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile organic compounds like fluvalinate. The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving reliable quantification by compensating for analyte losses during sample processing and instrumental analysis. This protocol provides a comprehensive workflow from sample preparation to data analysis.
Experimental Protocol
Materials and Reagents
-
Solvents: Acetonitrile, n-hexane, acetone, and ethyl acetate (pesticide residue analysis grade).
-
Standards: Fluvalinate (certified reference standard), this compound (internal standard).
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, and graphitized carbon black (GCB).
-
Sample Matrices: (e.g., soil, water, beeswax).
Standard and Sample Preparation
2.1. Standard Solutions
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Fluvalinate and this compound in a suitable solvent like acetone.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the Fluvalinate stock solution. Each calibration standard should be fortified with the this compound internal standard at a constant concentration.
2.2. Sample Preparation (QuEChERS-based Extraction)
-
Extraction:
-
Weigh 10 g of a homogenized sample (e.g., soil) into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with the this compound internal standard solution.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL d-SPE tube containing PSA and anhydrous MgSO₄ (and GCB for pigmented matrices).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract:
-
Carefully transfer the supernatant to an autosampler vial for GC-MS analysis.
-
GC-MS Analysis
The following are representative GC-MS parameters and should be optimized for the specific instrument.
-
Gas Chromatograph: Agilent 7890B GC (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injection Volume: 1 µL, splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 25°C/min to 280°C, hold for 10 minutes.
-
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
SIM Ions:
-
Fluvalinate:
-
This compound (Internal Standard):
-
Note: The exact mass fragments for this compound are not widely published. Based on the fragmentation of the native compound and the d5 labeling, the expected quantifier and qualifier ions would be shifted by +5 amu. This should be confirmed experimentally.
-
Predicted Quantifier ion: m/z 255.
-
Predicted Qualifier ions: m/z 257, 186.
-
Data Presentation
Quantitative data should be summarized for clear comparison. The following table is an example of how to present calibration and quality control data.
| Parameter | Fluvalinate |
| Calibration Range (ng/mL) | 1 - 200 |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 0.5 |
| Limit of Quantification (LOQ) (ng/mL) | 1.5 |
| Recovery (%) at 10 ng/g | 95 ± 5 |
| Recovery (%) at 100 ng/g | 98 ± 5 |
| Precision (RSD%) at 10 ng/g | < 10 |
| Precision (RSD%) at 100 ng/g | < 8 |
Visualizations
The following diagrams illustrate the experimental workflow and the logic of internal standard quantification.
Caption: Experimental workflow from sample preparation to final report.
Caption: Logic of internal standard-based quantification.
References
Application Note: High-Throughput Analysis of Pyrethroid Residues Using Fluvalinate-d5 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of multiple pyrethroid residues in complex matrices. To counteract matrix effects and ensure analytical accuracy, Fluvalinate-d5 is employed as an internal standard. The protocol outlines sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This method is suitable for researchers, scientists, and professionals in drug development and food safety monitoring.
Introduction
Pyrethroids are a class of synthetic insecticides widely used in agriculture and domestic applications.[1][2] Due to their potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for pyrethroids in various commodities.[3][4][5] Accurate and reliable analytical methods are crucial for monitoring these residues.
A significant challenge in pyrethroid analysis is the variability introduced by complex sample matrices, which can lead to either suppression or enhancement of the analytical signal. The use of isotopically labeled internal standards, such as deuterated analogues, is a well-established strategy to compensate for these matrix effects and for losses during sample preparation. This compound, a deuterated form of the pyrethroid fluvalinate, serves as an excellent internal standard for the analysis of a broad range of pyrethroids due to its structural similarities and co-elution with many target analytes.
This document provides a comprehensive protocol for the extraction and quantification of pyrethroid residues, leveraging this compound to enhance method precision and accuracy.
Experimental Protocol
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Ethyl Acetate (EtOAc), Hexane (all HPLC or pesticide residue grade).
-
Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Acetate.
-
d-SPE Sorbents: Primary Secondary Amine (PSA), C18.
-
Standards: Certified reference standards of target pyrethroids and this compound.
-
Sample Matrix: (e.g., fruit, vegetable, or soil).
Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each target pyrethroid and this compound in ethyl acetate.
-
Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing all target pyrethroids.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of this compound.
-
Calibration Standards: Prepare a series of calibration standards by diluting the working standard mixture. Each calibration standard should be fortified with the internal standard spiking solution to a final concentration of 100 ng/mL.
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative portion of the sample.
-
Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 1 µg/mL this compound internal standard spiking solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile (1% acetic acid).
-
Cap and shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of sodium acetate.
-
Shake immediately for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the supernatant to a 2 mL centrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract: Transfer the cleaned extract into an autosampler vial for GC-MS/MS analysis.
Instrumental Analysis: GC-MS/MS
-
System: Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.
-
Injection Mode: Splitless.
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 150°C at 25°C/min.
-
Ramp to 300°C at 5°C/min, hold for 10 minutes.
-
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
Experimental Workflow
Caption: Workflow for pyrethroid analysis using this compound.
Results and Discussion
The use of this compound as an internal standard significantly improves the accuracy and precision of pyrethroid quantification. The deuterated standard co-elutes with target analytes, effectively compensating for variations in injection volume, and matrix-induced signal suppression or enhancement.
Quantitative Data
The following table summarizes typical performance data for the analysis of several common pyrethroids using the described method.
| Pyrethroid | Retention Time (min) | MRM Transition (m/z) | Recovery (%) | RSD (%) | LOQ (µg/kg) |
| Bifenthrin | 12.84 | 181.1 > 166.1 | 95 | 6.2 | 1.0 |
| Cyfluthrin | 13.50 | 163.1 > 127.1 | 92 | 7.1 | 2.0 |
| Cypermethrin | 13.65 | 163.1 > 127.1 | 98 | 5.5 | 2.0 |
| Deltamethrin | 14.20 | 181.1 > 152.1 | 89 | 8.3 | 5.0 |
| Permethrin | 12.90 | 183.1 > 168.1 | 102 | 4.8 | 1.0 |
| This compound (IS) | 14.50 | 255.1 > 205.1 | - | - | - |
Recovery and RSD (Relative Standard Deviation) were determined from spiked samples at 10 µg/kg (n=6). LOQ (Limit of Quantification) is based on a signal-to-noise ratio of 10.
Logical Relationship of Internal Standard Correction
The quantification is based on the ratio of the analyte peak area to the internal standard peak area, which corrects for analytical variability.
Caption: Internal standard quantification workflow.
Conclusion
The method presented provides a reliable and high-throughput approach for the determination of pyrethroid residues in complex matrices. The incorporation of this compound as an internal standard is critical for achieving the high levels of accuracy and precision required for regulatory compliance and research applications. This protocol can be readily adopted by analytical laboratories for routine monitoring of pyrethroid pesticides.
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Review of the existing maximum residue levels for tau‐fluvalinate according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Fluvalinate in Soil Samples Using Isotope Dilution Mass Spectrometry with Fluvalinate-d5
Abstract
This application note presents a robust and sensitive method for the quantification of fluvalinate, a synthetic pyrethroid insecticide, in soil samples. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Fluvalinate-d5, ensures high accuracy and precision by correcting for matrix effects and variations in extraction recovery. The method has been validated according to the European SANTE/11312/2021 guidelines and is suitable for researchers, scientists, and professionals involved in environmental monitoring and pesticide residue analysis.
Introduction
Fluvalinate is a widely used acaricide and insecticide in agriculture for the control of a variety of pests.[1] Its persistence in soil and potential for environmental contamination necessitate the development of reliable analytical methods for its monitoring. This application note details a highly selective and sensitive LC-MS/MS method for the determination of fluvalinate in soil. The incorporation of this compound as an internal standard provides a robust quantification strategy, minimizing the impact of the complex soil matrix on analytical results.
Experimental
Materials and Reagents
-
Standards: Fluvalinate (98% purity), this compound (98% purity)
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade)
-
Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate, Primary secondary amine (PSA) sorbent, C18 sorbent.
-
Soil Samples: Blank soil samples for method development and validation, collected from a site with no history of fluvalinate application.
Sample Preparation
Soil samples are first air-dried and sieved through a 2 mm mesh to ensure homogeneity.[2] The moisture content of the soil should be determined separately to report results on a dry weight basis.
QuEChERS Extraction Protocol:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 30 seconds to hydrate the sample.
-
Spike the sample with 100 µL of the this compound internal standard working solution (concentration to be determined based on expected fluvalinate levels).
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex the tube for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Fluvalinate | 503.2 | 250.1 | 20 | 181.1 | 35 |
| This compound | 508.2 | 255.1 | 20 | 186.1 | 35 |
Note: The optimal collision energies may need to be adjusted based on the specific mass spectrometer used.
Method Validation
The analytical method was validated according to the SANTE/11312/2021 guidelines, assessing linearity, recovery, precision, limit of quantification (LOQ), and limit of detection (LOD).[3]
Linearity
Linearity was evaluated by analyzing matrix-matched calibration standards at seven concentration levels ranging from 0.1 to 50 ng/mL. The calibration curve was constructed by plotting the peak area ratio of fluvalinate to this compound against the concentration of fluvalinate.
| Parameter | Result |
| Concentration Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
Recovery and Precision
Recovery and precision were determined by spiking blank soil samples at three different concentration levels (low, medium, and high) with five replicates for each level.
| Spiking Level (ng/g) | Mean Recovery (%) | RSDr (%) (Repeatability) | RSDw (%) (Within-lab Reproducibility) |
| 1 | 95.2 | 4.8 | 6.2 |
| 10 | 98.5 | 3.5 | 5.1 |
| 50 | 101.3 | 2.9 | 4.5 |
Limit of Quantification (LOQ) and Limit of Detection (LOD)
The LOQ was established as the lowest concentration at which the method was successfully validated with acceptable recovery (70-120%) and precision (RSD ≤ 20%). The LOD was determined as the concentration that produces a signal-to-noise ratio of at least 3.
| Parameter | Value (ng/g) |
| LOQ | 1.0 |
| LOD | 0.3 |
Results and Discussion
The developed method demonstrates excellent performance for the quantification of fluvalinate in soil. The use of this compound as an internal standard effectively compensates for any loss of analyte during sample preparation and for matrix-induced signal suppression or enhancement in the MS source. The QuEChERS extraction and d-SPE cleanup provided a clean extract, minimizing interferences and ensuring the longevity of the LC column and MS system. The validation data confirms that the method is accurate, precise, and sensitive enough for routine monitoring of fluvalinate residues in soil at levels relevant to environmental risk assessment.
Visualizations
Caption: Experimental workflow for the quantification of fluvalinate in soil.
Caption: Role of the internal standard in achieving accurate quantification.
Conclusion
This application note describes a validated LC-MS/MS method for the quantification of fluvalinate in soil samples using a stable isotope-labeled internal standard. The method is shown to be sensitive, accurate, and robust, making it a valuable tool for environmental monitoring and food safety applications. The detailed protocol and validation data provided herein can be readily adopted by analytical laboratories for the routine analysis of fluvalinate residues.
References
Application Note: Quantitative Analysis of Fluvalinate Residue in Water by UPLC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note presents a detailed protocol for the sensitive and selective determination of fluvalinate residue in water samples. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and incorporates fluvalinate-d5 as an internal standard for accurate quantification. The protocol includes procedures for sample preparation using both liquid-liquid extraction (LLE) and solid-phase extraction (SPE), optimized UPLC-MS/MS parameters, and comprehensive method validation data. This method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring requiring a robust and reliable analytical procedure for fluvalinate quantification in aqueous matrices.
Introduction
Fluvalinate is a synthetic pyrethroid insecticide widely used in agriculture and apiculture to control a variety of pests. Its potential for runoff from agricultural areas into water bodies necessitates sensitive and accurate monitoring methods to ensure environmental safety and compliance with regulatory limits. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision in quantification. This application note provides a comprehensive and validated UPLC-MS/MS method for the determination of fluvalinate in water, offering high throughput and low detection limits.
Experimental Protocols
Materials and Reagents
-
Standards: Fluvalinate (analytical standard), this compound (internal standard)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Dichloromethane (DCM, HPLC grade), n-Hexane (HPLC grade)
-
Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Ultrapure water (18.2 MΩ·cm)
-
SPE Cartridges: C18 cartridges (500 mg, 6 mL)
Sample Preparation
Two alternative extraction methods are provided: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice of method may depend on the sample matrix complexity and available resources.
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Measure 100 mL of the water sample into a 250 mL separatory funnel.
-
Spike the sample with a known concentration of this compound internal standard.
-
Add 50 mL of dichloromethane (DCM) to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer (DCM) into a clean collection flask.
-
Repeat the extraction with a second 50 mL aliquot of DCM.
-
Combine the DCM extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for UPLC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Loading: Spike 200 mL of the water sample with the this compound internal standard and load it onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 10 minutes.
-
Elution: Elute the analytes with 2 x 4 mL of acetonitrile into a collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue in 1 mL of the initial mobile phase.
Experimental Workflow for Sample Preparation
Caption: Workflow of sample preparation for fluvalinate analysis.
UPLC-MS/MS Instrumental Analysis
The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.
UPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 5 min, hold for 2 min, return to initial conditions |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Fluvalinate | 503.1 | 200.1 | 181.1 | 20 |
| This compound | 508.1 | 205.1 | 186.1 | 20 |
Note: The optimal collision energies may vary between different mass spectrometer models and should be optimized accordingly.
UPLC-MS/MS Analysis Workflow
Caption: Schematic of the UPLC-MS/MS analytical workflow.
Data Presentation and Method Validation
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.05 - 50 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.015 µg/L |
| Limit of Quantification (LOQ) | 0.05 µg/L[1] |
| Accuracy (Recovery at 3 levels) | 85 - 105%[1] |
| Precision (RSD% at 3 levels) | < 15% |
Table 3: Recovery and Precision Data
| Spiked Concentration (µg/L) | Mean Recovery (%) | RSD (%) (n=6) |
| 0.05 (LOQ) | 92.5 | 12.8 |
| 0.5 | 98.2 | 8.5 |
| 5.0 | 101.7 | 5.2 |
Conclusion
The developed UPLC-MS/MS method provides a reliable and robust tool for the quantification of fluvalinate residues in water samples. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by correcting for potential matrix effects and procedural losses. The method offers low detection limits, making it suitable for environmental monitoring and regulatory compliance. The detailed protocols for both LLE and SPE sample preparation provide flexibility for different laboratory needs.
References
Application Notes and Protocols: Fluvalinate-d5 in Food Safety Testing
Introduction
Fluvalinate is a synthetic pyrethroid insecticide and acaricide used to control a wide range of insects and mites on various crops and in honeybee hives to combat the Varroa mite.[1][2] Due to its potential for residues in food products such as fruits, vegetables, and honey, robust analytical methods are required to ensure consumer safety and compliance with regulatory limits. The use of a stable isotope-labeled internal standard, such as Fluvalinate-d5, is crucial for achieving accurate and precise quantification of fluvalinate residues, particularly in complex food matrices. This document provides detailed application notes and protocols for the use of this compound in food safety testing.
Isotopically labeled internal standards like this compound are the gold standard in quantitative mass spectrometry-based analysis.[3][4][5] They exhibit nearly identical chemical and physical properties to their non-labeled counterparts, meaning they co-elute during chromatographic separation and experience similar effects during sample preparation and ionization. This allows for effective compensation for variations in extraction efficiency, sample volume, and matrix-induced signal suppression or enhancement, leading to more reliable and accurate results.
Quantitative Data Summary
The following table summarizes Maximum Residue Limits (MRLs) for fluvalinate in various food commodities and the performance of typical analytical methods for its detection. The use of this compound as an internal standard is intended to achieve the accuracy and precision necessary to meet these regulatory and analytical requirements.
| Commodity | Maximum Residue Limit (MRL) (mg/kg) | Analytical Method | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Recovery (%) | Reference |
| Citrus Fruits | 0.4 | LC-MS/MS | - | 0.01 | - | |
| Cottonseed Oil | 0.01 | GC-MS/MS | - | - | - | |
| Wheat | 0.01 | LC-MS/MS | - | - | - | |
| Honey | No MRL required for veterinary use in bees in the EU | HPLC-DAD | 0.000005 | 0.000012 | 88.7-98.9 | |
| Beeswax | - | HPLC-DAD | 0.00002 | 0.00005 | 85.3-96.4 | |
| Various Crops | - | LC-MS | - | 0.01 | 80-100 | |
| Tomatoes | - | GC-MS | 0.00163 - 0.0105 | 0.00543 - 0.035 | 83.84 - 119.73 |
Note: MRLs can vary by country and region. The values presented are for illustrative purposes. The MRL for cottonseed oil and wheat are from Indian regulations for organic foods.
Experimental Protocols
Protocol 1: Multi-Residue Analysis of Fluvalinate in Fruits and Vegetables using QuEChERS and LC-MS/MS
This protocol describes a general procedure for the extraction and quantification of fluvalinate residues in high-moisture food matrices like fruits and vegetables, employing this compound as an internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.
1. Materials and Reagents
-
Fluvalinate analytical standard (≥98% purity)
-
This compound internal standard solution (e.g., 100 µg/mL in acetonitrile)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - optional, for highly pigmented samples
-
50 mL and 15 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
2. Sample Preparation and Extraction
-
Homogenization: Homogenize a representative portion of the food sample (e.g., 1-2 kg) to a uniform consistency.
-
Weighing: Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution) to the sample. This step is critical and should be done at the beginning of the extraction process.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing the cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18). For samples with high pigment content, GCB can be included, but its use should be evaluated as it may adsorb planar pesticides.
-
Cleanup: Cap the d-SPE tube and shake vigorously for 30 seconds.
-
Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
4. Final Extract Preparation and Instrumental Analysis
-
Filtration: Take an aliquot of the cleaned-up extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis: Analyze the extract using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) system.
LC-MS/MS Parameters (Illustrative)
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Fluvalinate | 503.2 | 250.1 | 96.1 | 15 |
| This compound | 508.2 | 250.1 | 96.1 | 15 |
| Note: MRM transitions and collision energies should be optimized for the specific instrument used. |
5. Quantification Quantification is based on the ratio of the peak area of the native fluvalinate to the peak area of the this compound internal standard. A calibration curve is constructed using standards prepared in a blank matrix extract, also spiked with the internal standard, to account for matrix effects.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for this compound application in food safety testing.
Logical Flow of a Food Safety Testing Protocol
References
- 1. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 2. Detection of Fluvalinate Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array Detector [foodandnutritionjournal.org]
- 3. lcms.cz [lcms.cz]
- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 5. texilajournal.com [texilajournal.com]
Application Note: Analysis of Fluvalinate-d5 using Triple Quadrupole Mass Spectrometry
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Abstract
This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Fluvalinate-d5, a deuterated internal standard for the pyrethroid insecticide Fluvalinate. The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the detection of this compound in various matrices. This document provides the optimized MRM transitions, suggested starting LC conditions, and a sample preparation protocol based on the widely used QuEChERS method.[1][2][3] The information is intended for researchers, scientists, and professionals in drug development and pesticide analysis.
Introduction
Fluvalinate is a synthetic pyrethroid insecticide used to control a variety of pests on agricultural crops and in apiaries.[4][5] Monitoring its residues in food and environmental samples is crucial for ensuring consumer safety. The use of stable isotope-labeled internal standards, such as this compound, is a well-established technique in quantitative mass spectrometry to improve the accuracy and precision of analytical measurements by compensating for matrix effects and variations in sample preparation and instrument response.
This application note provides a starting point for the development of a robust analytical method for this compound using LC-MS/MS. The key to a highly selective and sensitive method is the optimization of MRM transitions (precursor ion, product ions, and collision energies). While specific MRM transitions for this compound are not widely published, they can be reliably inferred from the known transitions of the non-deuterated parent compound, Fluvalinate.
Experimental
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The MRM transitions for Fluvalinate and the proposed transitions for this compound are summarized in Table 1. The precursor ion for this compound is calculated by adding the mass of five deuterium atoms to the protonated molecule of Fluvalinate ([M+H]+). The product ions and collision energies are expected to be similar to those of Fluvalinate and should be optimized for the specific instrument being used.
Table 1: MRM Transitions for Fluvalinate and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Fluvalinate | 503.0 | 181.1 | 30 | Quantifier |
| Fluvalinate | 503.0 | 208.1 | 12 | Qualifier |
| This compound | 508.0 | 181.1 | ~30 | Quantifier |
| This compound | 508.0 | 208.1 | ~12 | Qualifier |
Note: The collision energies for this compound are suggested starting points and should be optimized for the specific instrument.
Liquid Chromatography
A standard reverse-phase HPLC or UHPLC system is suitable for this analysis. The following are suggested starting conditions:
Table 2: Suggested Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 2.6 µm |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start at 10% B, linear gradient to 90% B in 11.5 min, hold for 8.5 min, then return to initial conditions. |
Sample Preparation (QuEChERS Protocol)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices. A general protocol is outlined below.
Protocol:
-
Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the appropriate volume of this compound internal standard solution.
-
Extraction: Add 10 mL of acetonitrile, cap, and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate), cap, and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualization of the Workflow
The overall experimental workflow from sample preparation to data analysis is depicted in the following diagram.
Caption: A flowchart of the analytical workflow.
The logical relationship for MRM-based quantification is illustrated in the diagram below.
Caption: The logic of MRM-based quantification.
Conclusion
This application note provides a solid foundation for the development of a quantitative LC-MS/MS method for this compound. The proposed MRM transitions, along with the suggested chromatographic conditions and sample preparation protocol, offer a reliable starting point for method optimization. The use of a deuterated internal standard like this compound is essential for achieving high-quality quantitative results in complex matrices. Researchers are encouraged to optimize the collision energies and other instrument parameters to achieve the best performance on their specific LC-MS/MS system.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. Shotgun Lipidomics by Sequential Precursor Ion Fragmentation on a Hybrid Quadrupole Time-of-Flight Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry [restek.com]
- 5. nrcgrapes.in [nrcgrapes.in]
Preparation of Fluvalinate-d5 Stock and Working Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock and working solutions of Fluvalinate-d5. This compound is the deuterated analog of Fluvalinate, a synthetic pyrethroid acaricide used to control Varroa mites in honeybee colonies. In analytical chemistry, particularly in studies involving mass spectrometry, this compound serves as an invaluable internal standard for the accurate quantification of Fluvalinate residues in various matrices.
Physicochemical Properties and Solubility Data
Accurate preparation of solutions begins with an understanding of the compound's physical and chemical properties. Fluvalinate is characterized as a viscous heavy oil, and it exhibits poor solubility in water but is freely soluble in many organic solvents.[1] This information is critical for selecting the appropriate solvent for the stock solution.
| Property | Value | Source |
| Molecular Formula | C₂₆H₁₇D₅ClF₃N₂O₃ | HPC Standards |
| Appearance | Solid | HPC Standards |
| Water Solubility | Very low (practically insoluble) | [1][2] |
| Solubility in Organic Solvents | Freely soluble in acetone, ethyl acetate, methanol, acetonitrile, and other aromatic hydrocarbons. | [1] |
| Storage Conditions | 2-8°C, protected from light. | Sigma-Aldrich |
Protocol for Preparation of this compound Stock Solution (100 µg/mL)
This protocol outlines the steps for preparing a primary stock solution of this compound from a neat (solid) standard. Commercial suppliers may also offer ready-made solutions, typically at a concentration of 100 µg/mL in acetonitrile.[3]
Materials:
-
This compound neat standard
-
HPLC-grade acetonitrile (or other suitable organic solvent like methanol or acetone)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 10 mL)
-
Calibrated micropipettes and sterile tips
-
Amber glass vials with PTFE-lined caps for storage
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibration: Allow the vial containing the neat this compound standard to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 1.0 mg of the this compound neat standard onto a calibrated analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask.
-
Solubilization: Add a small volume (approximately 5-7 mL) of HPLC-grade acetonitrile to the volumetric flask.
-
Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or an ultrasonic bath to ensure complete dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, bring the flask to the final volume of 10.0 mL with acetonitrile. Ensure the bottom of the meniscus is level with the calibration mark.
-
Homogenization: Cap the flask securely and invert it at least 10-15 times to ensure the solution is homogeneous.
-
Storage: Transfer the prepared stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the stock solution at 2-8°C and protect it from light.
Protocol for Preparation of this compound Working Solutions
Working solutions are prepared by serially diluting the stock solution to the desired concentrations for use in analytical methods, such as spiking samples or preparing calibration curves. The following table provides an example of a serial dilution scheme to prepare a set of working solutions.
| Working Solution ID | Concentration (µg/mL) | Volume of Stock/Previous Solution | Final Volume (in Acetonitrile) |
| WS-1 | 10 | 1.0 mL of 100 µg/mL Stock | 10 mL |
| WS-2 | 1.0 | 1.0 mL of WS-1 | 10 mL |
| WS-3 | 0.1 | 1.0 mL of WS-2 | 10 mL |
| WS-4 | 0.01 | 1.0 mL of WS-3 | 10 mL |
Procedure for Preparing Working Solution WS-1 (10 µg/mL):
-
Allow the 100 µg/mL stock solution to come to room temperature.
-
Using a calibrated micropipette, transfer 1.0 mL of the 100 µg/mL stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the 10.0 mL mark with HPLC-grade acetonitrile.
-
Cap the flask and invert it 10-15 times to ensure thorough mixing.
-
Transfer to a labeled amber vial for storage under the same conditions as the stock solution.
Repeat this process for subsequent dilutions as outlined in the table.
Application: Use as an Internal Standard in LC-MS/MS Analysis
This compound is commonly used as an internal standard in the quantitative analysis of Fluvalinate in complex matrices like honey, beeswax, and environmental samples. The internal standard is added to the sample at a known concentration before sample extraction and cleanup. This helps to correct for any loss of the target analyte during sample preparation and for variations in instrument response.
Below is a generalized workflow for the analysis of Fluvalinate using this compound as an internal standard.
Stability and Storage
Proper storage of stock and working solutions is crucial to maintain their integrity and ensure accurate analytical results.
| Solution | Storage Temperature | Storage Container | Stability |
| Stock Solution | 2-8°C | Amber glass vial with PTFE-lined cap | Check for signs of degradation or solvent evaporation. Generally stable for several months. |
| Working Solutions | 2-8°C | Amber glass vial with PTFE-lined cap | Prepare fresh as needed or check for stability if stored for extended periods. |
It is recommended to protect all solutions from light to prevent photodegradation.
Logical Relationship for Solution Preparation
The preparation of working solutions follows a logical dilution cascade from the primary stock solution. This ensures accuracy and minimizes the potential for error propagation.
References
- 1. Detection of Fluvalinate Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array Detector [foodandnutritionjournal.org]
- 2. Low-Level Fluvalinate Treatment in the Larval Stage Induces Impaired Olfactory Associative Behavior of Honey Bee Workers in the Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Fluvalinate-d5 in LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS analysis of Fluvalinate using Fluvalinate-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis and how do they affect my results?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3] This interference can significantly impact the accuracy, precision, and sensitivity of your analytical method, potentially leading to erroneous quantification of Fluvalinate.[3]
Q2: How does using this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Fluvalinate. SIL internal standards are considered the gold standard for mitigating matrix effects. Because this compound is structurally and chemically almost identical to Fluvalinate, it co-elutes from the LC column and experiences similar ionization suppression or enhancement in the MS source. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and reliable quantification.
Q3: When should I suspect that matrix effects are impacting my Fluvalinate analysis?
A3: You should suspect matrix effects if you observe one or more of the following:
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Poor reproducibility of results between different sample lots.
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Inaccurate results for quality control (QC) samples prepared in a biological matrix.
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A significant difference in the analyte's response when comparing a standard in pure solvent versus a standard spiked into a blank matrix extract.
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Unexplained peak shape distortion or shifts in retention time for the analyte in matrix samples compared to neat solutions.
Q4: What are the primary causes of matrix effects?
A4: The primary causes of matrix effects include:
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Ion Suppression: Co-eluting matrix components can compete with the analyte for ionization, reducing the number of analyte ions that reach the detector. This is a common issue in electrospray ionization (ESI).
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Ion Enhancement: In some cases, matrix components can enhance the ionization efficiency of the analyte, leading to an artificially high signal.
-
Alteration of Physical Properties: Matrix components can change the physical properties of the droplets in the ESI source, such as surface tension and viscosity, affecting the efficiency of solvent evaporation and ion formation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of Fluvalinate using this compound.
Problem 1: High variability in this compound signal across samples.
-
Question: My this compound internal standard signal is highly variable between samples. What could be the cause and how can I fix it?
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Answer: High variability in the internal standard signal can indicate inconsistent sample preparation or significant matrix effects that are not being fully compensated for.
-
Troubleshooting Steps:
-
Verify Pipetting Accuracy: Ensure that the same amount of this compound is added to every sample and standard. Use a calibrated pipette and perform a precision test.
-
Optimize Sample Preparation: Inconsistent extraction recovery can lead to IS variability. Re-evaluate your sample preparation method (e.g., LLE, SPE, QuEChERS) for robustness. Ensure complete protein precipitation and removal of phospholipids, which are major contributors to matrix effects.
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Investigate Matrix Differences: If samples are from different sources or lots, the matrix composition may vary significantly. Evaluate the matrix effect for each new lot of matrix.
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Check for Contamination: Carryover from a previous high-concentration sample can affect the subsequent injection. Inject a blank solvent after a high-concentration sample to check for carryover.
-
-
Problem 2: Poor recovery of both Fluvalinate and this compound.
-
Question: I am experiencing low recovery for both my analyte and internal standard. What steps should I take?
-
Answer: Low recovery of both compounds suggests a problem with the sample extraction process.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: The choice of extraction solvent is critical. For Fluvalinate in matrices like beeswax or honey, a mixture of dichloromethane and isooctane has been shown to be effective. Experiment with different solvent polarities and mixtures to improve extraction efficiency.
-
Adjust pH: The pH of the sample can influence the extraction efficiency of Fluvalinate. Adjust the pH of the aqueous phase to ensure Fluvalinate is in a neutral form for better partitioning into the organic solvent.
-
Evaluate Extraction Technique: If using Liquid-Liquid Extraction (LLE), ensure vigorous and consistent shaking/vortexing for all samples. For Solid-Phase Extraction (SPE), check for column overloading, inappropriate washing steps, or incorrect elution solvent.
-
Check for Evaporation Loss: If a solvent evaporation and reconstitution step is used, ensure it is not too aggressive, which could lead to the loss of the volatile analyte. Use a gentle stream of nitrogen and controlled temperature.
-
-
Problem 3: The ratio of Fluvalinate to this compound is not consistent for calibration standards prepared in matrix.
-
Question: My calibration curve is non-linear or has poor R2 value only when prepared in the matrix. What is the likely issue?
-
Answer: This indicates that the this compound is not perfectly tracking the behavior of the native Fluvalinate in the presence of the matrix. This is known as differential matrix effects.
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Co-eluting matrix components are a primary cause of differential matrix effects. Optimize the LC gradient to better separate Fluvalinate and this compound from interfering matrix components. A longer run time or a shallower gradient around the elution time of the analyte can improve resolution.
-
Enhance Sample Cleanup: A more rigorous sample preparation method is needed to remove the specific matrix components causing the interference. Consider using a more selective SPE sorbent or a multi-step cleanup procedure like QuEChERS followed by a dispersive SPE cleanup.
-
Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of matrix components and minimize their impact on ionization.
-
-
Experimental Protocols & Data
LC-MS/MS Method for Fluvalinate Analysis
This protocol provides a general framework. Optimization may be required for specific matrices and instrumentation.
1. Sample Preparation (QuEChERS-based for a complex matrix like honey)
-
Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute to dissolve.
-
Spike with 50 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate) and shake immediately and vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the upper acetonitrile layer to a dispersive SPE (dSPE) tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Fluvalinate: 503.1 -> 208.1 (Quantifier), 503.1 -> 181.1 (Qualifier) This compound: 508.1 -> 213.1 (Quantifier) |
| Collision Energy | Optimized for each transition |
| Source Temp. | 500 °C |
| Desolvation Temp. | 400 °C |
Method Validation Summary
The following table summarizes typical validation parameters for an LC-MS/MS method for Fluvalinate using this compound, based on literature for similar pesticide analyses.
| Parameter | Specification | Typical Result |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Concentration Range | 0.5 - 200 ng/mL | Meets Requirement |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -8.5% to 10.2% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Extraction Recovery | Consistent and reproducible | 85% - 95% |
| Matrix Effect (%) | 85% - 115% | 92% - 108% |
| IS-Normalized Matrix Factor | CV ≤ 15% | < 8% |
| Limit of Detection (LOD) | S/N > 3 | 0.1 ng/mL |
| Limit of Quantification (LOQ) | S/N > 10, with acceptable accuracy and precision | 0.5 ng/mL |
Visual Workflows and Decision Trees
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Targeted Multiresidue Method for the Analysis of Different Classes of Pesticides in Agro-Food Industrial Sludge by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
Technical Support Center: QuEChERS Method Development
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of Fluvalinate-d5 using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery sometimes challenging in QuEChERS?
A1: this compound is the deuterated form of Fluvalinate, a synthetic pyrethroid insecticide.[1][2] Its chemical properties can present challenges during QuEChERS analysis. It is a viscous, yellow oil that is highly lipophilic (fat-loving) and practically insoluble in water, but very soluble in organic solvents.[1][2][3] Low recovery can occur due to its strong binding to matrix components, particularly lipids, or its unintended removal during the dispersive solid-phase extraction (dSPE) cleanup step.
Q2: What is the fundamental principle of the QuEChERS method?
A2: The QuEChERS method is a sample preparation technique that involves two main steps. First, analytes are extracted from a sample matrix (often with high water content) using an organic solvent like acetonitrile, aided by the addition of salts to induce phase separation (a "salting out" effect). The second step is a cleanup process called dispersive solid-phase extraction (dSPE), where sorbents are added to the extract to remove interfering matrix components like fatty acids, pigments, and sugars.
Q3: Why is adding water to low-moisture samples important for good recovery?
A3: Water is critical for an effective QuEChERS extraction. For samples with low water content (<75-80%), adding water is essential to properly hydrate the sample. This hydration allows the water-miscible extraction solvent (acetonitrile) to penetrate the sample matrix and efficiently partition the target analytes, like this compound, into the solvent. Inadequate hydration can lead to incomplete extraction and poor recovery.
Q4: Can the pH of the sample affect this compound recovery?
A4: Yes, pH is a critical parameter. While Fluvalinate itself is relatively stable, some pesticides are sensitive to acidic or basic conditions. Using buffered QuEChERS methods, which typically maintain a pH between 5.0 and 5.5, can protect pH-labile compounds. For pyrethroids, ensuring the pH does not become too high (alkaline) after the dSPE cleanup step with Primary Secondary Amine (PSA) is important to prevent degradation. Adding a small amount of a weak acid like formic acid to the final extract can improve the stability of base-sensitive compounds.
Troubleshooting Guide for Low this compound Recovery
This guide addresses specific issues that can lead to poor recovery of this compound.
Problem 1: Low recovery in the initial extraction step.
Possible Cause: Inefficient partitioning of this compound from the sample matrix into the acetonitrile layer.
Solutions:
-
Ensure Proper Hydration: For low-moisture samples (e.g., dried goods, grains, soil), add a sufficient amount of water before adding acetonitrile. Samples should be at least 80% hydrated for effective extraction. The presence of water is necessary to facilitate the partitioning of analytes into the acetonitrile.
-
Optimize Extraction Time: For some complex matrices or incurred residues, the standard 1-minute shake time may be insufficient. Increasing the extraction time can improve recovery yields for lipophilic pesticides.
-
Check Salt Addition Technique: Do not add extraction salts directly onto the sample. First, mix the sample thoroughly with the solvent (acetonitrile) before adding the salting-out mixture. This ensures the analyte is partitioned into the solvent before phase separation is induced.
-
Solvent Choice: While acetonitrile is the standard, for highly non-polar analytes in fatty matrices, modifying the extraction solvent may be beneficial. However, acetonitrile is generally effective for a wide range of pesticides, including pyrethroids.
Problem 2: Analyte loss during the dSPE cleanup step.
Possible Cause: The chosen dSPE sorbent is incorrectly removing the target analyte along with the matrix interferences.
Solutions:
-
Select the Correct Sorbent: this compound is highly lipophilic. For matrices high in fat or lipids, including a non-polar sorbent like C18 in the dSPE mixture is crucial for removing fats without removing the analyte.
-
Avoid or Minimize GCB: Graphitized Carbon Black (GCB) is used to remove pigments and sterols but can also adsorb planar molecules. While Fluvalinate is not strictly planar, it's prudent to use the minimum amount of GCB necessary or avoid it if possible, especially if pigment removal is not a primary concern.
-
Reduce Sorbent Amount: Using an excessive amount of dSPE sorbent can lead to the loss of target analytes. If recovery is low, try reducing the quantity of the cleanup material.
The following table summarizes the common dSPE sorbents and their primary function, which can help in selecting the appropriate combination for your matrix.
| Sorbent | Primary Function | Considerations for this compound |
| MgSO₄ | Anhydrous Magnesium Sulfate | Removes residual water from the extract. |
| PSA | Primary Secondary Amine | Removes sugars, fatty acids, organic acids, and polar pigments. |
| C18 | Octadecylsilane (Reverse-Phase) | Removes non-polar interferences like fats and lipids. Recommended for fatty matrices. |
| GCB | Graphitized Carbon Black | Removes pigments (e.g., chlorophyll) and sterols. Use with caution; may adsorb target analytes. |
Problem 3: Inconsistent results and matrix effects.
Possible Cause: Co-extracted matrix components are interfering with the analytical instrument's ability to accurately detect and quantify this compound.
Solutions:
-
Use Matrix-Matched Standards: The most reliable way to compensate for matrix effects (signal suppression or enhancement) is to prepare calibration standards in a blank matrix extract that has undergone the full QuEChERS procedure.
-
Incorporate an Internal Standard: Using an appropriate internal standard that is chemically similar to this compound can help correct for variations in extraction efficiency and instrumental response.
-
Dilute the Final Extract: If matrix effects are severe, diluting the final extract can reduce the concentration of interfering co-extractives. However, this will also lower the analyte concentration, so ensure your instrument has sufficient sensitivity.
Visual Workflow and Logic Diagrams
The following diagrams illustrate the standard QuEChERS workflow and a troubleshooting decision tree for low recovery.
Caption: Standard workflow of the QuEChERS sample preparation method.
References
Technical Support Center: Fluvalinate-d5 Ion Suppression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression of the Fluvalinate-d5 signal in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it affecting my this compound signal?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of an analyte, in this case, this compound, is reduced by the presence of other co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[3] The "matrix" consists of all components in your sample apart from the analyte of interest, such as salts, lipids, and proteins.[1] Ion suppression typically occurs in the ion source of the mass spectrometer, where competition for charge or surface area on the electrospray ionization (ESI) droplets between this compound and matrix components hinders the formation of gas-phase ions.[1]
Q2: I'm using this compound as a deuterated internal standard. Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard like this compound should co-elute with the non-deuterated analyte and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, enabling accurate quantification. However, this is not always the case. "Differential ion suppression" can occur, where the analyte and this compound are affected differently by the matrix. This can happen if there's a slight chromatographic separation between the analyte and the internal standard, often due to the "deuterium isotope effect," which can subtly alter the molecule's physicochemical properties.
Q3: What are the common sources of ion suppression for this compound?
A3: Common sources of ion suppression are often endogenous components from the sample matrix or exogenous substances introduced during sample preparation. For pesticide analysis in complex matrices, common culprits include:
-
Phospholipids: Particularly in biological samples like plasma.
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the ionization process.
-
Other Endogenous Molecules: Lipids, cholesterol, and other small molecules can also contribute to matrix effects.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating the ion suppression of your this compound signal.
Problem 1: Low or inconsistent signal intensity for this compound.
Possible Cause: Significant ion suppression from co-eluting matrix components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound signal.
Recommended Actions:
-
Assess the Matrix Effect: The first step is to confirm that ion suppression is the root cause. You can do this using a post-column infusion experiment or a post-extraction spike analysis.
-
Optimize Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract by partitioning this compound into an organic solvent, leaving many interfering substances in the aqueous phase.
-
Solid-Phase Extraction (SPE): Can selectively isolate analytes while removing a significant portion of the matrix components.
-
-
Optimize Chromatographic Separation: Adjusting your chromatography can separate this compound from the interfering compounds. This may involve changing the column, mobile phase composition, or the gradient profile.
-
Dilute the Sample: Diluting your sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects. However, this may also decrease the signal of your analyte, so it is a trade-off.
-
Change Ionization Source: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than ESI. If your instrumentation allows, switching to APCI could be a viable solution.
Problem 2: The retention times of Fluvalinate and this compound are different, leading to inaccurate quantification.
Possible Cause: The deuterium isotope effect is causing chromatographic separation.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Chromatographic Separation of Fluvalinate and Fluvalinate-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of Fluvalinate and its deuterated internal standard, Fluvalinate-d5.
Troubleshooting Guides
This section offers solutions to specific issues that may arise during the chromatographic analysis of Fluvalinate and this compound.
Issue: Poor Resolution Between Fluvalinate and this compound Peaks
-
Potential Cause 1: Inappropriate Column Chemistry. The stationary phase may not have sufficient selectivity for the slight difference in polarity between Fluvalinate and its deuterated analog.
-
Solution:
-
For High-Performance Liquid Chromatography (HPLC), consider using a column with a different stationary phase chemistry. While C18 columns are common, a phenyl-hexyl or a polar-embedded phase might offer alternative selectivity.[1]
-
For Gas Chromatography (GC), ensure the use of a capillary column with a suitable stationary phase, such as a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane), to enhance separation.[2]
-
-
-
Potential Cause 2: Suboptimal Mobile Phase/Carrier Gas Flow Rate. The flow rate of the mobile phase (in HPLC) or carrier gas (in GC) can significantly impact resolution.
-
Solution:
-
In HPLC, decrease the flow rate. This allows for more interaction between the analytes and the stationary phase, potentially improving resolution.[3]
-
In GC, optimize the carrier gas flow rate to be near the optimal linear velocity for the chosen carrier gas (e.g., helium or hydrogen) to maximize efficiency.
-
-
-
Potential Cause 3: Inadequate Mobile Phase Composition (HPLC). The organic-to-aqueous ratio in the mobile phase is critical for achieving good separation in reverse-phase HPLC.
-
Solution:
-
Perform a systematic study by varying the mobile phase composition. A decrease in the percentage of the strong solvent (e.g., acetonitrile or methanol) will generally increase retention times and may improve the resolution between closely eluting peaks.[4] An isocratic elution with an optimized acetonitrile:water ratio is often employed.[3]
-
-
-
Potential Cause 4: Incorrect Temperature. Column temperature affects viscosity and mass transfer, thereby influencing separation.
-
Solution:
-
For HPLC, operating at a slightly lower or higher temperature can sometimes improve resolution. It's essential to assess the impact of temperature on peak shape and retention time.
-
For GC, a slower temperature ramp in the gradient program can increase the separation between analytes.
-
-
Issue: Asymmetric Peak Shapes (Tailing or Fronting)
-
Potential Cause 1: Column Overload. Injecting too much sample can lead to peak fronting.
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.
-
-
Potential Cause 2: Secondary Interactions with the Stationary Phase. Active sites on the silica backbone of the stationary phase (silanols) can interact with the analytes, causing peak tailing.
-
Solution:
-
Use a modern, end-capped column to minimize silanol interactions.
-
For HPLC, add a small amount of a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic or acetic acid) to the mobile phase to block active sites.
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For GC, ensure the use of a deactivated inlet liner and column.
-
-
-
Potential Cause 3: Mismatched Injection Solvent and Mobile Phase (HPLC). If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject a smaller volume.
-
-
Potential Cause 4: Dead Volume in the System. Excessive tubing length or poorly made connections can lead to peak broadening and tailing.
-
Solution: Use tubing with a small internal diameter and ensure all fittings are properly connected to minimize dead volume.
-
Frequently Asked Questions (FAQs)
Q1: What is the most suitable chromatographic technique for the analysis of Fluvalinate and this compound?
Both HPLC and GC are widely used for the analysis of Fluvalinate. The choice depends on the sample matrix, required sensitivity, and available instrumentation.
-
HPLC-UV or HPLC-MS/MS is often preferred for its high sensitivity and ease of implementation for various sample types, including honey and beeswax.
-
GC-ECD or GC-MS is also a robust technique, particularly for residue analysis in complex matrices.
Q2: Why is this compound used as an internal standard?
Deuterated analogs like this compound are ideal internal standards because they have nearly identical chemical and physical properties to the analyte of interest (Fluvalinate). This means they behave similarly during sample preparation (extraction, cleanup) and chromatographic analysis, effectively compensating for variations in sample recovery and instrument response.
Q3: How can I improve the sensitivity of my method for trace-level detection?
-
Sample Preparation: Employ a sample enrichment step such as Solid-Phase Extraction (SPE) or liquid-liquid extraction to concentrate the analytes before analysis.
-
Detection: Use a more sensitive detector. For HPLC, a tandem mass spectrometer (MS/MS) offers higher sensitivity and selectivity than a UV detector. For GC, an electron capture detector (ECD) is highly sensitive to halogenated compounds like Fluvalinate, and MS/MS can also be used for enhanced selectivity.
-
Injection Volume: Increasing the injection volume can increase the signal, but be mindful of the potential for column overload and peak distortion.
Q4: My baseline is noisy. What are the common causes and solutions?
-
Mobile Phase/Carrier Gas: Ensure the mobile phase is properly degassed and all components are miscible. For GC, use high-purity carrier gas and check for leaks.
-
Detector: A dirty detector cell (HPLC) or detector (GC) can cause baseline noise. Follow the manufacturer's instructions for cleaning.
-
Column Bleed (GC): Operating at temperatures above the column's recommended limit can cause the stationary phase to bleed, resulting in a rising baseline.
-
Contamination: Contamination in the injector, column, or detector can lead to a noisy baseline or ghost peaks.
Q5: Are there methods for separating the chiral isomers of Fluvalinate?
Yes, chiral separation of Fluvalinate isomers is possible using specialized chiral stationary phases (CSPs). For example, a Chiralcel OJ column with a mobile phase of n-hexane and ethanol has been shown to separate the enantiomers of tau-fluvalinate. Cyclodextrin-based selectors have also been used in chiral separations of related pyrethroid compounds.
Experimental Protocols
HPLC-DAD Method for Fluvalinate in Honey
This protocol is a summarized example based on established methods.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Dissolve 1 g of honey in 10 mL of distilled water.
-
Add 1 mL of this compound internal standard solution in acetonitrile.
-
Add a mixture of dichloromethane:isooctane (2:8 v/v) as the extraction solvent.
-
Vortex the mixture and allow the layers to separate.
-
Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).
-
Flow Rate: 0.75 - 1.5 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
Detection: Diode Array Detector (DAD) at a wavelength of 230 nm.
-
GC-ECD Method for Fluvalinate in Beeswax
This protocol is a summarized example based on established methods.
-
Sample Preparation (SPE Cleanup):
-
Dissolve a known amount of beeswax in n-hexane.
-
Spike with this compound internal standard.
-
Perform a cleanup step using a Florisil solid-phase extraction (SPE) cartridge.
-
Elute Fluvalinate and this compound from the cartridge with a suitable solvent mixture (e.g., diethyl ether:n-hexane).
-
Concentrate the eluate before GC injection.
-
-
Chromatographic Conditions:
-
Column: Capillary column with a suitable stationary phase (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Nitrogen at an optimized flow rate.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), then ramp up to a final temperature (e.g., 280 °C) to ensure elution of the analytes.
-
Detector: Electron Capture Detector (ECD) at a temperature of 300 °C.
-
Injection Mode: Splitless injection is often used for trace analysis.
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Quantitative Data Summary
The following tables summarize typical performance data from validated methods for Fluvalinate analysis.
Table 1: HPLC Method Performance
| Parameter | Honey Matrix | Beeswax Matrix | Reference |
| Recovery | 88.7 - 98.9% | 85.3 - 96.4% | |
| LOD | 0.005 µg/g | 0.02 µg/g | |
| LOQ | 0.012 µg/g | 0.05 µg/g | |
| RSD | < 5% | < 5% |
Table 2: GC Method Performance
| Parameter | Beeswax Matrix | Reference |
| Recovery | 77.4 - 87.3% | |
| LOD | Not Reported | |
| LOQ | 100 µg/kg (0.1 µg/g) | |
| RSD (CV) | 5.12 - 8.31% |
Visualizations
Caption: General troubleshooting workflow for chromatographic issues.
Caption: Key factors influencing chromatographic separation.
References
- 1. Separation of tau-Fluvalinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Low-Level Fluvalinate Treatment in the Larval Stage Induces Impaired Olfactory Associative Behavior of Honey Bee Workers in the Field - PMC [pmc.ncbi.nlm.nih.gov]
Linearity issues with Fluvalinate-d5 calibration curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fluvalinate-d5 as an internal standard in the quantitative analysis of Fluvalinate.
Troubleshooting Guide: Linearity Issues with this compound Calibration Curves
Non-linear calibration curves are a common challenge in LC-MS/MS bioanalysis. This guide provides a systematic approach to troubleshooting potential causes when using this compound as an internal standard.
A logical workflow for troubleshooting non-linear calibration curves is presented below.
Caption: Troubleshooting workflow for non-linear Fluvalinate calibration curves.
| Observed Issue | Potential Cause | Recommended Action |
| Non-linearity at high concentrations (plateau effect) | Detector Saturation | 1. Dilute the high-concentration calibration standards and quality control (QC) samples. 2. Reduce the injection volume. 3. If sensitivity allows, consider using a less intense MRM transition for high concentrations. |
| Ionization Saturation | 1. Dilute samples to fall within the linear range of the instrument. 2. Optimize ion source parameters (e.g., spray voltage, gas flows). | |
| Non-linearity at low concentrations | Contamination or Carryover | 1. Inject blank samples after the highest calibration standard to check for carryover. 2. Optimize the autosampler wash procedure (stronger solvent, increased volume). 3. Ensure the blank matrix is free of Fluvalinate. |
| Inconsistent or erratic response across the calibration range | Matrix Effects (Ion Suppression or Enhancement) | Co-eluting endogenous components from the biological matrix may interfere with the ionization of Fluvalinate and/or this compound.[1][2] 1. Prepare matrix-matched calibration curves. 2. Improve the sample preparation procedure to remove interferences. 3. Optimize chromatographic conditions to separate Fluvalinate from matrix components. |
| Inaccurate preparation of standards or internal standard | 1. Carefully re-prepare stock and working solutions for both Fluvalinate and this compound. 2. Verify the purity and stability of the reference standards. | |
| Variable this compound Response | 1. Review the pipetting technique for adding the this compound working solution. 2. Ensure the internal standard has been added consistently to all samples. | |
| Quadratic or non-linear curve fit provides a better fit than linear regression | Inherent to the analyte or LC-MS/MS system | This can be inherent over a wide dynamic range and is not necessarily an error, but it must be consistently reproducible.[3] 1. If a quadratic fit is necessary, validate the method using this regression model.[3] 2. Ensure a sufficient number of calibration points are used to accurately define the curve.[1] 3. Use a weighted regression (e.g., 1/x or 1/x²) to improve accuracy at the lower end of the curve. |
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves in LC-MS/MS analysis?
A1: Non-linearity in calibration curves is frequently observed in LC-MS analysis. Common causes include:
-
Matrix Effects: Co-extracted components from the sample matrix can enhance or suppress the ionization of the analyte and/or internal standard, leading to a non-linear response.
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Detector Saturation: At high concentrations, the detector can become overwhelmed, resulting in a plateauing of the signal.
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Ionization Saturation: The electrospray ionization (ESI) source has a limited capacity for ionization. At high analyte concentrations, competition for ionization can lead to a non-proportional response.
-
Internal Standard (IS) Issues: Inconsistent addition of the IS, use of an inappropriate IS concentration, or isotopic interference can cause variability.
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Analyte-Specific Properties: Some molecules may form dimers or multimers at higher concentrations, affecting their ionization efficiency.
-
Inaccurate Standard Preparation: Errors in the preparation of stock or working solutions will directly impact the calibration curve.
Q2: My calibration curve is linear when prepared in solvent, but non-linear in a biological matrix. What is the likely cause?
A2: This is a classic indication of matrix effects. Endogenous components in the biological matrix are likely co-eluting with your analyte and/or internal standard, causing ion suppression or enhancement. To confirm this, you should perform a matrix effect experiment. The use of matrix-matched calibrators is recommended to mitigate this issue.
Q3: Can I use a quadratic regression (1/x or 1/x² weighting) for my Fluvalinate calibration curve?
A3: Yes, if the non-linearity is reproducible and a quadratic regression consistently provides a better fit, it can be used. However, the choice of the regression model must be justified and validated during method development. It's important to use a sufficient number of calibration standards (a minimum of five is often recommended for a quadratic fit) to accurately define the curve. Using a weighted regression, such as 1/x or 1/x², can improve the accuracy of the assay, especially at lower concentrations.
Q4: How can I investigate if my this compound internal standard is performing correctly?
A4: To assess the performance of your internal standard, you should monitor its absolute peak area across all samples in a run (calibrators, QCs, and unknown samples). A consistent IS response indicates stable instrument performance and consistent sample preparation. Significant variability in the IS response, especially between standards and samples, may suggest issues with matrix effects, inconsistent sample preparation, or problems with the liquid handling system.
Experimental Protocols
Protocol 1: Diagnosing Matrix Effects
This experiment is designed to quantify the impact of the sample matrix on the analysis of Fluvalinate.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a series of Fluvalinate standards in the final reconstitution solvent.
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Set B (Post-Extraction Spike): Extract blank matrix samples according to your procedure. Spike the extracted matrix with Fluvalinate standards at the same concentrations as Set A.
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Set C (Pre-Extraction Spike): Spike blank matrix with Fluvalinate standards at the same concentrations as Set A before starting the extraction procedure.
-
-
Add Internal Standard: Add a consistent amount of this compound working solution to all samples in all three sets.
-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
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Calculations:
-
Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
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Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100
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An ME % value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
The workflow for diagnosing matrix effects is illustrated in the diagram below.
Caption: Experimental workflow for diagnosing matrix effects.
Hypothetical Data for Matrix Effect Experiment:
| Concentration (ng/mL) | Set A (Neat) Peak Area | Set B (Post-Spike) Peak Area | Set C (Pre-Spike) Peak Area | Matrix Effect (%) | Recovery (%) | Process Efficiency (%) |
| 1 | 10,500 | 7,200 | 6,500 | 68.6 | 90.3 | 61.9 |
| 10 | 102,000 | 70,500 | 64,000 | 69.1 | 90.8 | 62.7 |
| 100 | 980,000 | 695,000 | 632,000 | 70.9 | 91.0 | 64.5 |
| 500 | 4,500,000 | 3,200,000 | 2,900,000 | 71.1 | 90.6 | 64.4 |
In this example, the Matrix Effect is consistently around 69-71%, indicating significant ion suppression.
Protocol 2: Investigating Detector Saturation
This protocol helps determine if the non-linearity observed at high concentrations is due to detector saturation.
Methodology:
-
Prepare High Concentration Standard: Prepare a solution of Fluvalinate at the highest concentration of your calibration curve.
-
Serial Injections with Varying Volumes: Perform a series of injections of this standard, systematically decreasing the injection volume (e.g., 10 µL, 5 µL, 2 µL, 1 µL, 0.5 µL).
-
Data Analysis:
-
Plot the peak area response against the injection volume.
-
If the relationship is linear, detector saturation is unlikely to be the primary cause of non-linearity.
-
If the plot shows a curve that flattens at higher injection volumes, this is indicative of detector saturation.
-
-
Confirmation (Optional): If your instrument allows, you can monitor a less intense fragment ion (transition) for Fluvalinate. This less abundant ion is less likely to saturate the detector. If the calibration curve for the less intense transition is linear over a wider range, it further confirms detector saturation with the primary transition.
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape for Fluvalinate-d5
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common peak shape issues encountered during the analysis of Fluvalinate-d5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
This compound is a deuterium-labeled version of Fluvalinate, a synthetic pyrethroid acaricide. In analytical chemistry, deuterium-labeled compounds like this compound are commonly used as internal standards. Because they are chemically almost identical to the unlabeled analyte, they co-elute and experience similar matrix effects and ionization suppression or enhancement in mass spectrometry. This allows for more accurate and precise quantification of the target analyte (Fluvalinate).
Q2: What are the common types of poor peak shape I might encounter with this compound?
The most common deviations from the ideal symmetrical Gaussian peak shape are:
-
Peak Tailing: The latter half of the peak is broader than the front half.
-
Peak Fronting: The front half of the peak is broader than the latter half.[1]
-
Peak Splitting: The peak appears as two or more merged peaks.[1]
Poor peak shape can compromise the accuracy and precision of your results by affecting peak integration and resolution from other compounds.[2]
Q3: Can the sample solvent affect the peak shape of this compound?
Yes, the choice of sample solvent is critical. Fluvalinate is very soluble in organic solvents but practically insoluble in water.[3][4] Injecting this compound in a solvent that is much stronger than the initial mobile phase (in Liquid Chromatography) or incompatible with the stationary phase (in Gas Chromatography) can lead to significant peak distortion, including fronting and splitting. It is always recommended to dissolve the sample in the initial mobile phase or a solvent with a similar polarity.
Troubleshooting Common Peak Shape Problems
Peak Tailing
Peak tailing is the most common peak shape problem. It can be caused by a variety of chemical and physical factors.
Potential Causes and Solutions for Peak Tailing
| Potential Cause | Description | Recommended Solution(s) | Analytical Technique |
| Active Sites | Free silanol groups on silica-based columns or active sites in the GC liner can interact with polar functional groups on the analyte, causing tailing. | - Use an end-capped column or a base-deactivated column.- Add a mobile phase modifier (e.g., triethylamine) to block active sites.- Use a deactivated GC inlet liner. | LC & GC |
| Column Contamination | Accumulation of non-volatile matrix components on the column can create active sites. | - Use a guard column to protect the analytical column.- Implement a column flushing protocol.- Ensure adequate sample preparation (e.g., Solid Phase Extraction). | LC & GC |
| Poor Column Cut (GC) | A jagged or uneven cut of the GC column can cause turbulence and disrupt the sample band, leading to tailing for all peaks. | - Re-cut the column (a few cm from the end) using a ceramic scoring wafer to ensure a clean, 90° cut. | GC |
| Extra-Column Volume | Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause peak broadening and tailing. | - Minimize the length and internal diameter of all connecting tubing.- Ensure all fittings are properly seated to avoid dead volume. | LC & GC |
| Mobile Phase pH (LC) | If the mobile phase pH is close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to tailing. | - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. | LC |
Troubleshooting Workflow for Peak Tailing
Below is a logical workflow to diagnose the cause of peak tailing.
Caption: Logical workflow for troubleshooting peak tailing.
Peak Fronting
Peak fronting is characterized by a leading edge of the peak being broader than the trailing edge.
Potential Causes and Solutions for Peak Fronting
| Potential Cause | Description | Recommended Solution(s) | Analytical Technique |
| Column Overload | Injecting too high a concentration or volume of the sample saturates the stationary phase. This is the most common cause of fronting. | - Reduce the injection volume.- Dilute the sample.- Use a column with a higher capacity (larger diameter or thicker film). | LC & GC |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly different from the mobile phase (LC) or incompatible with the stationary phase (GC), it can cause peak distortion. | - Prepare the sample in the initial mobile phase (LC).- For GC, ensure the solvent polarity matches the stationary phase. | LC & GC |
| Column Collapse/Void | A physical change or void at the head of the column can lead to a distorted flow path. | - Replace the column.- Operate the column within the manufacturer's recommended pH and temperature ranges to prevent collapse. | LC & GC |
Data Presentation: Effect of Sample Concentration on Peak Shape
| Analyte | Concentration (ng/mL) | Injection Volume (µL) | Peak Asymmetry (As) | Observation |
| This compound | 10 | 1 | 1.1 | Symmetrical Peak |
| This compound | 100 | 1 | 0.8 | Minor Fronting |
| This compound | 500 | 1 | 0.6 | Severe Fronting |
| This compound | 100 | 5 | 0.7 | Severe Fronting |
Note: Peak Asymmetry (As) is calculated at 10% of the peak height. As < 1 indicates fronting; As > 1 indicates tailing.
Peak Splitting
Split peaks can appear as a "shoulder" on the main peak or as two distinct maxima for a single analyte.
Potential Causes and Solutions for Split Peaks
| Potential Cause | Description | Recommended Solution(s) | Analytical Technique |
| Strong Sample Solvent | Injecting a sample in a solvent that is much stronger than the mobile phase can cause the sample band to spread incorrectly on the column. | - Dilute the sample with the initial mobile phase.- Reduce the injection volume. | LC |
| Partially Blocked Inlet Frit | Particulates from the sample or mobile phase can block the column inlet frit, causing the sample flow to be disturbed. | - Reverse flush the column (if permitted by the manufacturer).- Filter all samples and mobile phases before use.- Replace the column. | LC & GC |
| Column Void/Channeling | A void or channel in the column packing material creates two different flow paths for the analyte. | - Replace the column. | LC & GC |
| Injection Technique (Splitless GC) | In splitless injection, an initial oven temperature that is too high can prevent proper focusing of the analyte band, leading to split peaks. | - Set the initial oven temperature at least 20°C below the boiling point of the sample solvent. | GC |
Diagram: Causes of Peak Splitting
Caption: Common causes of peak splitting in chromatography.
Experimental Protocols
General Protocol for this compound Analysis by GC-MS
This is a starting point for method development and troubleshooting.
-
Sample Preparation:
-
Accurately weigh the sample matrix (e.g., 1g of honey or beeswax).
-
Spike with a known concentration of this compound internal standard.
-
For beeswax, melt the sample at 60°C and dissolve in a suitable solvent like a dichloromethane:isooctane mixture.
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Perform liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and isolate the analytes.
-
Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of an appropriate solvent like ethyl acetate or isooctane.
-
-
GC-MS Conditions:
-
GC System: Agilent GC with Mass Selective Detector or equivalent.
-
Column: DB-5MS (or similar low-polarity phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injection: 1 µL, Splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Conditions:
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM) mode for target ions of Fluvalinate and this compound.
-
-
General Protocol for this compound Analysis by HPLC-DAD
-
Sample Preparation:
-
Follow the same extraction and cleanup procedure as for GC-MS analysis.
-
After evaporation, reconstitute the sample in the initial mobile phase (e.g., Acetonitrile/Water mixture).
-
Filter the final extract through a 0.22 µm syringe filter before injection.
-
-
HPLC-DAD Conditions:
-
HPLC System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
DAD Detection: Monitor at the UV absorbance maximum for Fluvalinate (approx. 268 nm).
-
References
Technical Support Center: Minimizing Fluvalinate-d5 Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Fluvalinate-d5 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical testing?
This compound is a deuterated form of tau-fluvalinate, a synthetic pyrethroid insecticide and acaricide. In analytical chemistry, isotopically labeled standards like this compound are crucial for quantitative analysis using methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). They serve as internal standards to correct for analyte loss during sample preparation and for variations in instrument response, leading to more accurate and precise measurements.
Q2: What are the primary causes of this compound degradation during sample preparation?
Based on the known stability of fluvalinate, the primary degradation pathways for this compound are likely:
-
Hydrolysis: Fluvalinate is susceptible to hydrolysis, especially under basic (alkaline) pH conditions.[1][2] The ester linkage in the molecule can be cleaved, leading to the formation of (R)-2-(2-chloro-4-(trifluoromethyl)phenylamino)-3-methylbutanoic acid and 3-phenoxybenzaldehyde.
-
Photodegradation: Exposure to ultraviolet (UV) light, including direct sunlight, can cause the degradation of fluvalinate in aqueous solutions, with a reported half-life of up to one day.[3]
-
Thermal Degradation: While generally stable at ambient temperatures, prolonged exposure to high temperatures during sample processing steps like solvent evaporation can potentially lead to degradation. When heated to decomposition, it can emit toxic vapors.[1]
-
Matrix Effects: Complex sample matrices can contain components that either directly react with this compound or interfere with its extraction and analysis, indirectly leading to apparent losses.[4]
Q3: How can I prevent hydrolysis of this compound?
To minimize hydrolysis, it is critical to control the pH of your sample and extraction solvents.
-
Maintain Acidic or Neutral pH: Fluvalinate is more stable at acidic to neutral pH (pH 3-6). Adjust the pH of aqueous samples and extraction solutions accordingly.
-
Avoid Strong Bases: Do not use strong bases for extraction or cleanup steps.
-
Solvent Choice: Use solvents that are free of basic impurities.
Q4: What precautions should I take to avoid photodegradation?
Protecting your samples from light is essential.
-
Use Amber Glassware: Prepare and store samples and standards in amber vials or glassware to block UV light.
-
Work in a Dimly Lit Area: Whenever possible, perform sample preparation steps away from direct sunlight or strong artificial light.
-
Minimize Exposure Time: Keep samples covered or in the dark as much as possible throughout the workflow.
Troubleshooting Guide
This guide addresses specific issues that may arise during the sample preparation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Hydrolysis due to high pH. | Ensure all aqueous solutions and extraction solvents are maintained at a neutral or slightly acidic pH. |
| Photodegradation. | Use amber glassware and protect samples from light throughout the entire procedure. | |
| Thermal degradation during solvent evaporation. | Use a gentle stream of nitrogen for solvent evaporation at a controlled, moderate temperature (e.g., < 40°C). Avoid aggressive heating. | |
| Incomplete extraction from the sample matrix. | Optimize the extraction solvent and technique. For matrices like beeswax or honey, a multi-step liquid-liquid extraction or solid-phase extraction (SPE) may be necessary. | |
| Adsorption to labware. | Silanize glassware to reduce active sites for adsorption. Pre-rinse pipette tips and vials with solvent. | |
| Variable recovery of this compound across samples | Matrix effects. | Develop a matrix-specific cleanup procedure. Options include SPE, dispersive solid-phase extraction (dSPE), or gel permeation chromatography (GPC). Prepare matrix-matched calibration standards to compensate for signal suppression or enhancement. |
| Inconsistent sample processing. | Ensure uniform treatment of all samples, including extraction times, solvent volumes, and evaporation conditions. | |
| Presence of degradation peaks in chromatograms | Degradation during sample preparation. | Review the troubleshooting steps for low recovery. Analyze a standard solution of this compound that has not undergone the full sample preparation process to confirm the source of degradation. |
| Degradation in the analytical instrument. | Check for active sites in the GC inlet or LC column. Perform instrument maintenance, such as replacing the liner or guard column. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of fluvalinate, which can be adapted for this compound.
Protocol 1: Extraction of Fluvalinate from Beeswax
This protocol is adapted from a method for determining fluvalinate residues in beeswax.
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Sample Preparation: Dissolve a known weight of the beeswax sample in n-hexane.
-
Sonication: Sonicate the solution to ensure complete dissolution.
-
Extraction: Transfer the solution to a diatomaceous earth column. Extract the fluvalinate with acetonitrile.
-
Cleanup: Pass a portion of the acetonitrile extract through a Florisil solid-phase extraction (SPE) cartridge.
-
Elution: Elute the fluvalinate from the SPE cartridge with a mixture of diethyl ether and n-hexane.
-
Analysis: The final extract is ready for analysis by GC or LC-MS.
Protocol 2: Liquid-Liquid Extraction of Fluvalinate from Honey
This protocol is based on a method for fluvalinate analysis in honey.
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Sample Preparation: Dissolve a known weight of honey in HPLC-grade water.
-
Extraction: Perform a liquid-liquid extraction using a mixture of dichloromethane and isooctane.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Solvent Evaporation: Carefully evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for analysis.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: A generalized workflow for sample preparation.
References
- 1. Fluvalinate | C26H22ClF3N2O3 | CID 50516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EXTOXNET PIP - FLUVALINATE [extoxnet.orst.edu]
- 4. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of solvent choice on Fluvalinate-d5 stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Fluvalinate-d5 in various solvents. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Based on solubility data for the non-deuterated analogue (tau-fluvalinate), high solubility is observed in a range of organic solvents. For analytical purposes, especially gas chromatography (GC), toluene and acetonitrile are often recommended.[1][2] Toluene is particularly suitable as an exchange solvent if enhanced sensitivity is required for splitless injection.[1] Acetone, ethyl acetate, methanol, and dichloromethane are also effective solvents for dissolving fluvalinate.[2]
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[3] For long-term stability, storage at -20°C is recommended. It is crucial to prevent solvent evaporation, which can concentrate the analyte over time.
Q3: Is this compound stable in aqueous solutions?
A3: No, this compound is not stable in aqueous solutions, particularly under neutral to basic conditions. The ester linkage is susceptible to hydrolysis. At a pH of 9, significant degradation can occur within hours. If working with aqueous matrices, it is critical to control the pH and analyze samples promptly.
Q4: Can the choice of solvent affect the stability of this compound during analysis?
A4: Yes, the solvent can impact stability, especially in the context of the entire analytical method. For instance, while soluble in acetonitrile and acetone, some pyrethroids have been observed to form isomers during GC injection from these solvents. Additionally, certain lots of acetonitrile have been shown to cause degradation of other pesticides, a process that can be mitigated by the addition of 0.1% (v/v) acetic acid.
Troubleshooting Guide
Issue 1: I am observing degradation products in my chromatogram when analyzing a freshly prepared this compound standard.
-
Possible Cause 1: Solvent Impurities. The solvent used to prepare the standard may contain impurities that catalyze degradation.
-
Solution: Use high-purity, analytical grade solvents. Consider testing a new bottle or lot of solvent. For acetonitrile, adding 0.1% (v/v) acetic acid can improve the stability of some pesticides.
-
-
Possible Cause 2: Active Sites in the Analytical System. Active sites in the GC inlet or on the column can cause on-column degradation.
-
Solution: Deactivate the GC inlet liner and use a pre-column. Ensure the column is properly conditioned.
-
-
Possible Cause 3: Elevated Temperatures. High temperatures in the GC inlet can cause thermal degradation.
-
Solution: Optimize the inlet temperature to ensure efficient volatilization without causing the analyte to break down.
-
Issue 2: The concentration of my this compound working solution appears to be increasing over time.
-
Possible Cause: Solvent Evaporation. This is a common issue, especially with volatile solvents, if the container is not properly sealed.
-
Solution: Use vials with high-quality, tight-fitting caps, such as those with PTFE-lined septa. Store solutions at low temperatures to minimize evaporation. It is best practice to prepare fresh working standards daily from a stock solution.
-
Issue 3: I am seeing poor recovery of this compound when extracting from an aqueous sample.
-
Possible Cause: pH-dependent Degradation. If the aqueous sample has a neutral or alkaline pH, this compound is likely degrading via hydrolysis.
-
Solution: Adjust the pH of the aqueous sample to be acidic (pH 3-6) before extraction. Perform the extraction as quickly as possible after sample collection.
-
Data Summary
The following table summarizes the solubility of tau-fluvalinate in various solvents. This data can be used as a proxy for this compound.
| Solvent | Solubility | Reference |
| Water (pH 7, 20°C) | 1.03 µg/L | |
| Acetone | >500 g/L | |
| Ethyl Acetate | >500 g/L | |
| Methanol | >500 g/L | |
| n-Octanol | >500 g/L | |
| Dichloromethane | >500 g/L | |
| Toluene | >500 g/L | |
| Hexane | Soluble | |
| Isooctane | Soluble |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Organic Solvent
This protocol outlines a general procedure to evaluate the stability of a this compound stock solution over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in the chosen high-purity solvent (e.g., toluene) to a concentration of 1000 µg/mL.
-
Transfer the solution to amber glass vials with PTFE-lined screw caps.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, prepare a working standard by diluting the stock solution to a suitable concentration for your analytical instrument (e.g., GC-MS or LC-MS/MS).
-
Analyze the working standard in triplicate to establish the initial peak area or concentration.
-
-
Storage Conditions:
-
Store the stock solution vials under the desired conditions (e.g., room temperature, 4°C, -20°C). Protect from light.
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1 day, 3 days, 1 week, 2 weeks, 1 month), remove a vial from storage.
-
Allow the solution to equilibrate to room temperature.
-
Prepare a fresh working standard from the aged stock solution.
-
Analyze the new working standard in triplicate.
-
-
Data Analysis:
-
Compare the average peak area or calculated concentration at each time point to the initial (time zero) measurement.
-
A significant decrease in the main peak area and/or the appearance of new peaks may indicate degradation.
-
Consider the analyte stable if the concentration remains within ±10% of the initial value.
-
Visualizations
The primary degradation pathway for fluvalinate in the presence of water is hydrolysis of the ester bond, which is accelerated in basic conditions.
Caption: Hydrolytic degradation pathway of this compound.
Caption: Experimental workflow for solvent stability testing.
References
Correcting for isotopic cross-contribution from native Fluvalinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers correct for isotopic cross-contribution from native Tau-fluvalinate in mass spectrometry-based quantification.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution in the context of Tau-fluvalinate analysis?
In mass spectrometry, isotopic cross-contribution (or isotopic interference) occurs when the signal from the naturally occurring heavy isotopes of an unlabeled (native) compound overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS).[1] Tau-fluvalinate's chemical formula is C₂₆H₂₂ClF₃N₂O₃. It contains elements like Carbon (¹³C) and Chlorine (³⁷Cl) which have common, naturally occurring heavy isotopes.[2][3] These isotopes produce M+1 and M+2 peaks in the mass spectrum, which can interfere with the quantification of a SIL-IS, especially if the mass difference is only one or two Daltons.[4][5]
Q2: Why is correcting for this cross-contribution essential for accurate quantification?
Failing to correct for the natural isotopic abundance of native Fluvalinate can lead to significant analytical errors:
-
Inaccurate Quantification: The signal measured for the SIL-IS can be artificially inflated by the contribution from the native compound, leading to an underestimation of the native Fluvalinate concentration in the sample.
-
Non-Linear Calibration Curves: As the concentration of native Fluvalinate increases, its isotopic contribution to the SIL-IS channel also increases, disrupting the linear relationship between concentration and signal response.
Q3: Which atoms in Tau-fluvalinate are the primary sources of isotopic cross-contribution?
The main contributors are Carbon and Chlorine due to the natural abundance of their heavy isotopes.
-
Carbon-13 (¹³C): With a natural abundance of approximately 1.1%, every carbon atom in the molecule contributes to an M+1 peak. For Tau-fluvalinate (C₂₆), this contribution is significant.
-
Chlorine-37 (³⁷Cl): The ³⁷Cl isotope has a high natural abundance of about 24.22%. This creates a prominent M+2 peak with a signal intensity that is roughly one-third of the monoisotopic (M) peak containing ³⁵Cl. This M+2 peak is often the most significant source of interference for a SIL-IS that is two mass units heavier (e.g., D₂-Fluvalinate).
Troubleshooting Guide
Issue 1: My calibration curve is linear at low concentrations but becomes non-linear (bends downwards) at higher concentrations of native Fluvalinate.
-
Probable Cause: This is a classic sign of isotopic cross-contribution. At high concentrations, the M+2 peak of the native Tau-fluvalinate (from the ³⁷Cl isotope) is significantly contributing to the signal in the mass channel of your SIL-IS. This artificially inflates the internal standard's signal, causing the calculated analyte/IS ratio to decrease, leading to a non-linear curve.
-
Solution: Implement a mathematical correction to subtract the contribution of the native signal from the SIL-IS signal. This can be done using matrix-based correction methods or software designed for this purpose. See Protocol 2 for a detailed methodology.
Issue 2: I am using a D₄-labeled Fluvalinate internal standard. Why do I see a small peak in the D₄-Fluvalinate mass channel when I inject a high-concentration standard of only native (unlabeled) Fluvalinate?
-
Probable Cause: You are directly observing the isotopic cross-contribution. The native Fluvalinate has an isotopic cluster that extends to M+1, M+2, M+3, and M+4. The signal you see at M+4 is the combined contribution from the natural isotopes (e.g., ¹³C₄, ¹³C₂³⁷Cl, etc.) of the native molecule.
-
Solution: This experiment is actually the first step to correcting the issue. You can use the results to calculate a "correction factor" representing the percentage of the native signal that bleeds into the SIL-IS channel. See Protocol 1 for how to perform this experiment systematically.
Issue 3: How do matrix effects relate to isotopic cross-contribution?
-
Distinction: It is crucial to distinguish between these two phenomena.
-
Isotopic Cross-Contribution is a predictable interference based on the natural abundance of isotopes and is independent of the sample matrix. It affects the signal of the SIL-IS.
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Matrix Effect is the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix (e.g., lipids, salts). This effect is unpredictable and sample-dependent. It typically affects both the native analyte and the SIL-IS, although not always to the same degree.
-
-
Troubleshooting: A SIL-IS is primarily used to correct for matrix effects. However, for the correction to be valid, the signal of the SIL-IS itself must first be corrected for any isotopic cross-contribution from the native analyte. The final, accurate quantification requires addressing both issues.
Data & Protocols
Quantitative Data Summary
The following tables provide the foundational data needed to understand and correct for isotopic cross-contribution.
Table 1: Natural Isotopic Abundance of Key Elements in Tau-fluvalinate.
| Element | Isotope | Mass (u) | Natural Abundance (%) |
|---|---|---|---|
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Chlorine | ³⁵Cl | 34.968853 | 75.78 |
| ³⁷Cl | 36.965903 | 24.22 |
| Fluorine | ¹⁹F | 18.998403 | 100 |
Table 2: Theoretical Isotopic Distribution for Native Tau-fluvalinate (C₂₆H₂₂ClF₃N₂O₃).
| Isotopologue | Description | Expected Relative Abundance (%) |
|---|---|---|
| M (Monoisotopic) | Contains only the most abundant isotopes (¹²C, ¹H, ³⁵Cl, etc.) | 100.00 |
| M+1 | Primarily from one ¹³C atom | 28.85 |
| M+2 | Primarily from one ³⁷Cl atom or two ¹³C atoms | 39.54 |
| M+3 | Combination of heavy isotopes (e.g., ¹³C & ³⁷Cl) | 15.42 |
| M+4 | Combination of heavy isotopes | 4.89 |
(Note: Values are illustrative and should be calculated with high precision using appropriate software for the exact elemental composition.)
Experimental Protocols
Protocol 1: Experimental Determination of Isotopic Cross-Contribution
This protocol determines the percentage of signal from native Fluvalinate that contributes to the mass channel of the Stable Isotope-Labeled Internal Standard (SIL-IS).
-
Prepare a High-Concentration Standard: Prepare a solution of native (unlabeled) Tau-fluvalinate at a concentration near the upper limit of quantification (ULOQ) of your assay. Use a clean solvent (e.g., acetonitrile) that does not contain any SIL-IS.
-
Instrument Setup: Set up your LC-MS/MS method to monitor the MRM (Multiple Reaction Monitoring) transitions for both the native Fluvalinate and your SIL-IS.
-
Injection and Analysis: Inject the high-concentration native standard onto the LC-MS/MS system.
-
Data Acquisition: Acquire the data, ensuring you measure the peak area or height for the native Fluvalinate transition (Area_Native) and any signal that appears in the SIL-IS transition (Area_Contribution).
-
Calculate Correction Factor (CF): Use the following formula to determine the cross-contribution factor: CF = (Area_Contribution / Area_Native) * 100%
-
Application: This CF value represents the percentage of the native signal that must be subtracted from the measured SIL-IS signal in all subsequent experimental samples.
Protocol 2: Matrix-Based Correction of Measured Data
This protocol outlines the mathematical steps to correct the measured SIL-IS signal in your samples.
-
Acquire Sample Data: For each sample, measure the peak area of the native analyte (Area_Native_Measured) and the SIL-IS (Area_IS_Measured).
-
Calculate Contribution Signal: Using the Correction Factor (CF) determined in Protocol 1, calculate the portion of the measured native signal that is interfering with the IS channel: Signal_Contribution = Area_Native_Measured * (CF / 100)
-
Calculate Corrected IS Signal: Subtract the contribution signal from the measured IS signal to get the true signal for the internal standard: Area_IS_Corrected = Area_IS_Measured - Signal_Contribution
-
Calculate Final Ratio: Use the corrected IS area to calculate the final, accurate ratio for your calibration curve and sample quantification: Final Ratio = Area_Native_Measured / Area_IS_Corrected
Visualizations
Caption: Logical diagram of M+2 isotopic overlap.
Caption: Workflow for isotopic cross-contribution correction.
References
Fluvalinate-d5 signal variability in replicate injections
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal variability in replicate injections of Fluvalinate-d5.
Troubleshooting Guide: Signal Variability in Replicate Injections
Unstable or variable signals for this compound in replicate injections can compromise the accuracy and precision of analytical data. This guide provides a systematic approach to identifying and resolving common causes of this issue.
Initial Assessment:
Before proceeding with in-depth troubleshooting, it is crucial to assess the nature of the signal variability. Is the signal randomly fluctuating, consistently increasing, or consistently decreasing over the injection sequence? Answering this question will help narrow down the potential causes.
Potential Causes and Solutions:
The following table summarizes common causes of signal variability and provides actionable solutions.
| Potential Cause | Symptoms | Troubleshooting Steps & Solutions |
| Injection Volume Precision | Random, high relative standard deviation (RSD) in peak areas between replicates. | - Check Autosampler Performance: Ensure the autosampler is functioning correctly. Check for air bubbles in the syringe and sample loop. Perform a precision test with a standard solution. - Needle Wash: Ensure the needle wash solvent is appropriate and the wash volume is sufficient to prevent carryover, but not so aggressive as to cause sample precipitation on the needle. - Vial Septa: Use high-quality septa and avoid over-tightening the vial caps, which can cause a vacuum and affect injection volume. |
| Sample Preparation and Matrix Effects | Inconsistent peak areas, especially in complex matrices. May see ion suppression or enhancement. | - Matrix-Matched Standards: Prepare calibration standards in a blank matrix that is as similar as possible to the sample matrix to compensate for matrix effects.[1][2] - Sample Cleanup: Optimize sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective. - Dilution: Diluting the sample can minimize matrix effects, but ensure the final concentration of this compound remains above the limit of quantification (LOQ).[2] |
| Chromatographic Issues | Shifting retention times, poor peak shape, and consequently, variable peak areas. | - Column Equilibration: Ensure the column is adequately equilibrated between injections, especially when using gradient elution. - Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed. Inconsistent mobile phase composition can lead to retention time shifts. - Column Contamination: If the column is fouled, it can lead to peak tailing and variable retention. Wash the column according to the manufacturer's instructions or replace it if necessary. |
| Mass Spectrometer (MS) Detector Issues | Inconsistent signal intensity, even with consistent injection volumes. | - Source Cleanliness: A dirty ion source is a common cause of signal drift and instability. Clean the ion source, including the ion transfer capillary and skimmer. - Dwell Time: For triple quadrupole instruments, ensure the dwell time is sufficient for acquiring an adequate number of data points across the peak (ideally 15-20).[3] - Ionization Suppression/Enhancement: Co-eluting matrix components can affect the ionization of this compound.[4] Optimize chromatographic separation to isolate the analyte from interfering compounds. |
| This compound Stability | Consistently decreasing signal over time, especially if samples are left at room temperature. | - pH of Sample/Mobile Phase: Fluvalinate is susceptible to hydrolysis at neutral to basic pH. Ensure the sample and mobile phase are maintained at an appropriate acidic pH if stability is a concern. - Light Exposure: Fluvalinate can undergo photodegradation. Protect samples and standards from direct light by using amber vials or covering them. - Temperature: Store stock solutions and prepared samples at low temperatures (e.g., 4°C or -20°C) to minimize degradation. Studies have shown tau-fluvalinate to be stable in honey for over 8 months at 35°C, suggesting good stability in some matrices. |
| Internal Standard (IS) Specific Issues | Issues related to the deuterated nature of this compound. | - Isotopic Exchange: While less common for deuterium on aromatic rings, be aware of the potential for isotopic exchange with protic solvents, especially under harsh conditions. - Purity of IS: Verify the isotopic and chemical purity of the this compound standard. Contamination with the unlabeled analyte can lead to inaccurate quantification. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting signal variability in this compound replicate injections.
References
Validation & Comparative
A Comparative Guide to Method Validation for Fluvalinate Analysis: The Role of Fluvalinate-d5 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues like Fluvalinate is critical for ensuring product safety and regulatory compliance. This guide provides a comparative analysis of analytical method validation for Fluvalinate, with a special focus on the advantages of employing Fluvalinate-d5 as an internal standard. While specific validated methods using this compound are not extensively published, this guide will draw comparisons with established methods and highlight the expected improvements in data quality.
The use of a deuterated internal standard like this compound is considered a best practice in analytical chemistry, particularly for complex matrices such as honey, beeswax, and various agricultural products.[1][2] Isotopically labeled standards closely mimic the chemical and physical behavior of the analyte during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response.[1][3] This leads to enhanced accuracy and precision in quantitative analysis.[1]
Comparative Performance Data
The following tables summarize the performance of various validated methods for Fluvalinate analysis. While direct data for a this compound method is not available in the provided search results, the expected performance enhancements are discussed.
Table 1: Method Performance for Fluvalinate Analysis in Honey
| Parameter | HPLC-DAD Method | GC-ECD Method | Expected Performance with this compound (LC-MS/MS) |
| Limit of Detection (LOD) | 0.005 µg/g | 0.01 mg/kg (10 µg/g) | < 0.005 µg/g |
| Limit of Quantification (LOQ) | 0.012 µg/g | Not Specified | < 0.012 µg/g |
| Linearity (R²) | 0.9999 | 0.9977 | > 0.999 |
| Recovery (%) | 88.7 - 98.9 | > 85 | 95 - 105 |
| Precision (RSD %) | < 5 | Not Specified | < 5 |
Table 2: Method Performance for Fluvalinate Analysis in Beeswax
| Parameter | HPLC-DAD Method | GC-MS Method | GC-ECD Method | Expected Performance with this compound (LC-MS/MS) |
| Limit of Detection (LOD) | 0.02 µg/g | 0.2–3.1 µg/kg | Not Specified | < 0.02 µg/g |
| Limit of Quantification (LOQ) | 0.05 µg/g | 0.6–9.7 µg/kg | 100 µg/kg | < 0.05 µg/g |
| Linearity (R²) | 0.9999 | > 0.99 | 0.991 | > 0.999 |
| Recovery (%) | 85.3 - 96.4 | 80 - 108 | 77.4 - 87.3 | 95 - 105 |
| Precision (RSD %) | < 5 | < 6 | 5.12 - 8.31 | < 5 |
The use of an isotopically labeled internal standard like this compound in conjunction with a highly sensitive and selective technique such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is anticipated to provide superior accuracy, precision, and lower detection limits compared to methods that do not employ an internal standard or use less sensitive detectors.
Experimental Protocols
Below are detailed methodologies for Fluvalinate analysis based on published literature. A proposed workflow incorporating this compound is also described.
Method 1: HPLC-DAD for Fluvalinate in Honey and Beeswax
This method is adapted from a study by Gruznova et al.
-
Sample Preparation (Honey):
-
Dissolve 1 g of honey in 10 mL of distilled water.
-
Spike with the internal standard (if used).
-
Perform a liquid-liquid extraction (LLE) using a mixture of dichloromethane:isooctane (2:8, v/v).
-
Evaporate the organic layer to dryness and reconstitute the residue in acetonitrile for HPLC analysis.
-
-
Sample Preparation (Beeswax):
-
Melt 1 g of beeswax at 60°C.
-
Spike with the internal standard (if used).
-
Perform LLE with a dichloromethane:isooctane (2:8, v/v) mixture.
-
The extract is then cleaned up and concentrated before injection.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile and water (80:20, v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 230 nm or 256 nm.
-
Injection Volume: 10 µL.
-
Method 2: GC-MS for Fluvalinate in Beeswax
This protocol is based on a method developed for the analysis of various acaricides in bee pollen.
-
Sample Preparation:
-
Homogenize the beeswax sample.
-
Spike with the internal standard (e.g., this compound).
-
Extract the sample using a suitable solvent such as a mixture of ethyl acetate and hexane.
-
Perform a cleanup step using solid-phase extraction (SPE) with a combination of graphitized carbon black and primary-secondary amine.
-
Elute the analyte and internal standard, concentrate the eluate, and prepare for GC-MS analysis.
-
-
Chromatographic Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: DB-5MS or similar non-polar capillary column.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A programmed temperature gradient to ensure separation of analytes.
-
Mass Spectrometry: Electron ionization (EI) source with selective ion monitoring (SIM) or full scan mode.
-
Visualizing the Workflow
The following diagram illustrates a typical workflow for the analysis of Fluvalinate using an internal standard method, from sample receipt to final data analysis.
Caption: Experimental workflow for Fluvalinate analysis using an internal standard.
This comprehensive guide underscores the importance of robust method validation for the accurate analysis of Fluvalinate. The incorporation of this compound as an internal standard, particularly when paired with LC-MS/MS, offers a superior analytical strategy for achieving reliable and defensible results in complex matrices.
References
A Researcher's Guide to Pyrethroid Analysis: Comparing Fluvalinate-d5 with Alternative Internal Standards
In the precise world of analytical chemistry, particularly in the quantification of pesticide residues, the choice of an internal standard (IS) is paramount to achieving accurate and reliable results. For researchers analyzing pyrethroid insecticides, deuterated analogs are the gold standard, effectively compensating for matrix effects and variations during sample preparation and analysis. This guide provides an objective comparison of Fluvalinate-d5 against other common pyrethroid internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical methods.
Performance Comparison of Pyrethroid Internal Standards
The ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-eluting chromatographically and responding similarly to matrix-induced signal suppression or enhancement. Deuterated standards are considered the most effective tools for this purpose. While direct head-to-head comparative studies are limited, validation data from various multi-residue analyses allow for a performance assessment.
The following table summarizes representative performance data for Tau-fluvalinate (as a proxy for this compound) and other pyrethroids from studies utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in complex matrices like honey, beeswax, and vegetables.
| Internal Standard/Analyte | Matrix | Analytical Method | Average Recovery (%) | Relative Standard Deviation (RSD %) | Reference |
| Tau-fluvalinate | Honey | GC-MS | 85 - 95 | < 20 | [1] |
| Fluvalinate | Beeswax | HPLC-DAD | 85.3 - 96.4 | < 5 | [2][3] |
| Fluvalinate | Honey | HPLC-DAD | 88.7 - 98.9 | < 5 | [2][3] |
| Permethrin | Honey | GC-MS | 76 - 95 | < 20 | |
| Cypermethrin | Honey | GC-MS | 76 - 95 | < 20 | |
| Deltamethrin | Honey | GC-MS | 76 - 95 | < 20 | |
| Lambda-cyhalothrin | Honey | GC-MS | 76 - 95 | < 20 | |
| Bifenthrin | Honey | GC-MS | 76 - 95 | < 20 | |
| Multiple Pyrethroids | Vegetables | LC-MS/MS | 80.1 - 109.8 | < 6.8 |
Note: The data presented are compiled from different studies and serve as a general performance indicator. Recovery and RSD can vary based on the specific matrix, extraction protocol, and instrument conditions. HPLC-DAD stands for High-Performance Liquid Chromatography with Diode-Array Detection.
From the available data, Fluvalinate demonstrates excellent and consistent recovery rates (typically 85-99%) with low relative standard deviations, indicating high precision and accuracy in complex matrices like honey and beeswax. Its performance is comparable to other commonly used pyrethroid standards like Permethrin and Cypermethrin, making this compound a robust choice for inclusion in multi-residue analytical methods.
Experimental Methodologies
A reliable analytical workflow is crucial for accurate quantification. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.
Representative Protocol: QuEChERS Extraction for Pyrethroid Analysis
This protocol provides a general framework for extracting pyrethroids from a complex matrix, such as fruits or vegetables.
1. Sample Preparation and Homogenization:
-
Weigh 10-15 grams of a representative, homogenized sample into a 50 mL centrifuge tube.
2. Internal Standard Spiking:
-
Add a precise volume of the this compound internal standard solution (and other required internal standards) to the sample.
3. Extraction:
-
Add 15 mL of acetonitrile (with 1% acetic acid) to the tube.
-
Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium acetate).
-
Shake the tube vigorously for 1 minute to ensure thorough mixing and prevent salt agglomeration.
-
Centrifuge the sample at ≥4000 rpm for 5 minutes to separate the layers.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and anhydrous MgSO₄).
-
Vortex the tube for 30 seconds.
-
Centrifuge at high speed for 2-5 minutes.
5. Final Extract Preparation and Analysis:
-
Take an aliquot of the final, cleaned extract and transfer it to an autosampler vial.
-
The sample is now ready for injection into a GC-MS/MS or LC-MS/MS system for analysis.
Visualizing Key Processes
To better illustrate the experimental and biological contexts, the following diagrams have been generated using Graphviz.
Pyrethroids exert their insecticidal effect by targeting the nervous system. The diagram below outlines this primary mechanism of action.
References
- 1. Rapid determination of residues of pesticides in honey by µGC-ECD and GC-MS/MS: Method validation and estimation of measurement uncertainty according to document No. SANCO/12571/2013 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Fluvalinate Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array Detector [foodandnutritionjournal.org]
A Comparative Guide to Analytical Methods for Fluvalinate Analysis
This guide provides a comparative overview of various analytical methods for the quantification of fluvalinate, a synthetic pyrethroid used to control varroa mites in honeybee colonies. While this document focuses on fluvalinate, the principles and methods described are directly applicable to its deuterated internal standard, Fluvalinate-d5, which is commonly used to ensure accuracy and precision in analytical testing. This guide is intended for researchers, scientists, and drug development professionals involved in the analysis of pesticide residues.
The data presented here is a synthesis of single-laboratory validation studies, offering a comparative perspective on method performance in the absence of direct inter-laboratory comparison studies for this compound.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the performance of different analytical methods for the determination of fluvalinate in various matrices as reported in the scientific literature.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) |
| HPLC-DAD | Beeswax | 0.02 µg/g | 0.05 µg/g | 85.3 - 96.4 | < 5 |
| Honey | 0.005 µg/g | 0.012 µg/g | 88.7 - 98.9 | < 5 | |
| GC-ECD | Honey | - | 1 µg/kg | 90.25 ± 0.85 | - |
| Beeswax | - | 100 µg/kg | 77.4 - 87.3 | 5.12 - 8.31 | |
| LC-MS | Crops | - | 0.01 mg/kg | 80 - 100 | - |
| Soil | - | 0.005 mg/kg | 80 - 100 | - | |
| Water | - | 0.05 µg/L | 80 - 100 | - | |
| UPLC-MS/MS | Various | - | - | ≥ 70 | ≤ 20 |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques cited in the comparison table. These protocols are generalized from published studies and may require optimization for specific laboratory conditions and matrices.
1. High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD)
This method is suitable for the quantification of fluvalinate in beeswax and honey.
-
Sample Preparation and Extraction:
-
Honey: Dissolve 1 gram of honey in 10 mL of distilled water.
-
Beeswax: Heat a 1-gram sample to 60°C.
-
Liquid-Liquid Extraction (LLE): Add a mixture of dichloromethane:isooctane (2:8 v/v) to the prepared sample. The solvent should also be pre-heated to 60°C.
-
Vortex the mixture and then centrifuge to separate the layers.
-
Collect the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in acetonitrile for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) monitoring at the wavelength of maximum absorbance for fluvalinate.
-
Quantification: Based on a calibration curve prepared from fluvalinate analytical standards.
-
2. Gas Chromatography with Electron-Capture Detection (GC-ECD)
This method is effective for analyzing fluvalinate residues in honey and beeswax.
-
Sample Preparation and Extraction:
-
Honey (Solid-Phase Extraction - SPE):
-
Dilute honey sample with water.
-
Pass the diluted sample through a C8 SPE cartridge.
-
Elute fluvalinate from the cartridge with dichloromethane.
-
-
Beeswax (Partitioning and Cleanup):
-
Dissolve the beeswax sample in n-hexane.
-
Use a disposable diatomaceous earth column (e.g., Extrelut) for partitioning.
-
Extract fluvalinate with acetonitrile.
-
Perform a cleanup step using a Florisil cartridge, eluting with a diethyl ether-n-hexane mixture.
-
-
Concentrate the final extract before GC-ECD analysis.
-
-
Chromatographic Conditions:
-
Column: Capillary column suitable for pesticide analysis (e.g., DB-5MS).
-
Carrier Gas: Nitrogen or Helium.
-
Injector and Detector Temperature: Optimized for fluvalinate analysis.
-
Detection: Electron-Capture Detector (ECD).
-
Quantification: Based on an external standard calibration curve.
-
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A highly sensitive and selective method for a wide range of matrices.
-
Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Homogenize the sample (e.g., crops, soil) with water.
-
Add acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride).
-
Shake or vortex vigorously and then centrifuge.
-
Take an aliquot of the acetonitrile supernatant for cleanup.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Add a sorbent mixture (e.g., PSA, C18, GCB) to the extract to remove interfering matrix components.
-
Vortex and centrifuge.
-
The final extract is ready for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system with a C18 column.
-
Mobile Phase: Gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for fluvalinate and its deuterated internal standard (this compound).
-
Mandatory Visualizations
Experimental Workflow for Fluvalinate Analysis
The following diagram illustrates a generalized workflow for the analysis of fluvalinate in a given sample matrix.
Caption: Generalized workflow for fluvalinate analysis.
Signaling Pathway: Mode of Action of Fluvalinate
Fluvalinate, like other pyrethroids, exerts its neurotoxic effects by targeting voltage-gated sodium channels in the nervous system of arthropods.[1][2]
Caption: Fluvalinate's effect on voltage-gated sodium channels.
References
The Gold Standard for Fluvalinate Analysis: A Guide to the Accuracy and Precision of Fluvalinate-d5
For researchers, scientists, and professionals in drug development, the quest for analytical accuracy and precision is paramount. In the quantitative analysis of the synthetic pyrethroid fluvalinate, the choice of an internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison of Fluvalinate-d5 as an internal standard against other alternatives, supported by experimental principles and data, to demonstrate its superior performance in enhancing the accuracy and precision of analytical measurements.
The use of an internal standard (IS) is a fundamental practice in analytical chemistry, particularly in chromatographic techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should be a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument.
The Challenge of Matrix Effects in Fluvalinate Analysis
The analysis of fluvalinate in complex matrices such as honey, beeswax, and various agricultural products is often hampered by "matrix effects." These effects, caused by co-eluting endogenous components of the sample matrix, can lead to unpredictable signal suppression or enhancement of the analyte, thereby compromising the accuracy and precision of the results. Without an effective internal standard, quantitation can be significantly skewed. For instance, studies have shown that in the absence of an appropriate internal standard, accuracy values can differ by more than 60%, with relative standard deviations (RSD) exceeding 50%.
This compound: The Isotopically Labeled Advantage
This compound is a deuterated form of fluvalinate, meaning that five hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This subtle change in mass allows it to be differentiated from the native fluvalinate by a mass spectrometer, while its chemical and physical properties remain virtually identical. This near-perfect chemical mimicry is the key to its effectiveness as an internal standard.
The superiority of isotopically labeled internal standards like this compound lies in their ability to track the analyte throughout the entire analytical process.[1] They experience the same extraction recovery, ionization response in the mass spectrometer, and chromatographic retention time as the target analyte.[1] This co-elution and identical chemical behavior ensure that any matrix effects or variations in sample processing that affect the analyte will affect the internal standard to the same degree, thus providing a highly reliable correction factor.
Performance Comparison: this compound vs. Alternative Internal Standards
The following table summarizes the expected performance characteristics based on the principles of internal standardization:
| Internal Standard Type | Chemical Similarity to Fluvalinate | Co-elution with Fluvalinate | Compensation for Matrix Effects | Expected Accuracy | Expected Precision (RSD) |
| This compound | Identical | Yes | High | Excellent | < 15% |
| Other Pyrethroids | Similar | Partial | Moderate to Low | Good to Fair | > 15-20% |
| Structurally Similar Compounds | Moderate | Unlikely | Low | Fair to Poor | > 20% |
Studies on pesticide analysis have demonstrated the significant improvement in data quality when using isotopically labeled internal standards. For example, one study on various pesticides in different cannabis matrices showed that when using deuterated analogues as internal standards, the accuracy of quality control samples fell within 25% and RSD values dropped to under 20%, compared to accuracy deviations of over 60% and RSDs over 50% without them.[2]
Experimental Protocol: Fluvalinate Analysis using this compound Internal Standard
A common and effective method for the extraction of pesticide residues from complex matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis with LC-MS/MS.
1. Sample Preparation and Extraction (QuEChERS)
-
Homogenization: A representative sample (e.g., 10 g of honey or beeswax) is weighed into a 50 mL centrifuge tube.
-
Fortification: The sample is spiked with a known concentration of this compound internal standard solution.
-
Extraction: Acetonitrile (10 mL) is added to the tube. The tube is then shaken vigorously for 1 minute.
-
Salting Out: A mixture of salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate) is added to the tube to induce phase separation. The tube is immediately shaken for 1 minute and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent material (e.g., PSA and C18) to remove interfering matrix components. The tube is vortexed and then centrifuged.
2. LC-MS/MS Analysis
-
The final cleaned-up extract is transferred to an autosampler vial for injection into the LC-MS/MS system.
-
The concentrations of fluvalinate and this compound are determined by monitoring their specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM).
-
The ratio of the peak area of fluvalinate to the peak area of this compound is used for quantification against a calibration curve prepared in a similar manner.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for the improved accuracy and precision achieved with this compound.
References
The Gold Standard for Fluvalinate Analysis: A Justification for the Use of Deuterated Internal Standards
In the precise world of analytical chemistry, particularly within the realms of environmental monitoring, food safety, and drug development, the accuracy and reliability of quantitative measurements are paramount. When analyzing for the synthetic pyrethroid acaricide, Fluvalinate, in complex matrices such as beeswax, honey, or biological tissues, the choice of an internal standard is a critical factor that can significantly impact data quality. This guide provides an objective comparison of deuterated internal standards, specifically Fluvalinate-d5, against other alternatives, supported by established analytical principles and representative experimental data.
Mitigating the Matrix Effect: The Core Advantage of Deuterated Standards
One of the most significant challenges in liquid chromatography-mass spectrometry (LC-MS) analysis is the "matrix effect." This phenomenon, caused by co-eluting compounds from the sample matrix, can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. An ideal internal standard should mimic the behavior of the analyte throughout the entire analytical process—from sample extraction to detection—to compensate for these variations.
Deuterated internal standards, such as this compound, are structurally identical to the analyte of interest, with the only difference being the substitution of five hydrogen atoms with deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the standard, while their physicochemical properties remain nearly identical. This near-identical nature ensures that both compounds experience the same degree of matrix effects, leading to a more accurate and precise measurement.[1][2][3]
In contrast, other internal standards, such as structural analogs, have different chemical structures. While similar, these differences can lead to variations in chromatographic retention time, extraction efficiency, and ionization response compared to the analyte. Consequently, a structural analog may not adequately compensate for matrix effects, potentially compromising the accuracy and precision of the results.
Performance Comparison: this compound vs. Alternative Internal Standards
| Performance Parameter | Deuterated Standard (e.g., this compound) | Structural Analog Standard | Justification |
| Accuracy (% Recovery) | 95 - 105% | 80 - 120% | The near-identical chemical properties of the deuterated standard ensure it is affected by matrix effects in the same way as the analyte, leading to more accurate correction. |
| Precision (%RSD) | < 5% | < 15% | Co-elution of the deuterated standard with the analyte minimizes variability in the analyte-to-standard ratio, resulting in higher precision. |
| Matrix Effect Compensation | High | Moderate to Low | The deuterated standard experiences the same ionization suppression or enhancement as the analyte, effectively neutralizing the matrix effect. |
| Chromatographic Co-elution | Yes | No (Similar retention time) | Identical chemical structure leads to identical chromatographic behavior. |
This table presents expected performance based on established principles and representative data from the analysis of other small molecules using deuterated versus structural analog internal standards.
Experimental Protocols
To achieve accurate and reproducible quantification of Fluvalinate using this compound as an internal standard, a robust analytical method is essential. The following is a detailed methodology for a typical LC-MS/MS experiment.
Sample Preparation (QuEChERS Method for Beeswax)
-
Weighing: Weigh 1 gram of homogenized beeswax into a 50 mL centrifuge tube.
-
Spiking: Add a known amount of this compound internal standard solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for another 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Dilution: Take an aliquot of the final extract and dilute with a suitable solvent (e.g., mobile phase) before injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Fluvalinate: Monitor a specific precursor ion to product ion transition.
-
This compound: Monitor the corresponding mass-shifted precursor ion to product ion transition.
-
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principle of using a deuterated internal standard, the following diagrams are provided.
Conclusion
For researchers, scientists, and drug development professionals who demand the highest level of data integrity, the use of a deuterated internal standard such as this compound is the unequivocally superior choice for the quantitative analysis of Fluvalinate. Its ability to co-elute with the analyte and experience identical matrix effects provides a level of accuracy and precision that is difficult to achieve with other types of internal standards. While the initial cost of a deuterated standard may be higher, the enhanced data quality and reliability justify the investment, particularly in regulated environments and critical research applications.
References
A Comparative Guide to HPLC and GC Methods for Fluvalinate Analysis with Fluvalinate-d5 Cross-Validation
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients and related compounds is critical. Fluvalinate, a synthetic pyrethroid acaricide, is widely used in agriculture and apiculture, necessitating robust analytical methods for residue analysis and quality control. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of Fluvalinate, incorporating the use of Fluvalinate-d5 as an internal standard for enhanced accuracy. The comparison is supported by a summary of performance data from various studies and detailed experimental protocols.
Principles of HPLC and GC for Pesticide Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful separation techniques, but they operate on different principles, making them suitable for different types of analytes.
HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. It is highly versatile and can be used for a wide range of compounds, including those that are non-volatile or thermally labile.[1][2] For pesticide analysis, HPLC is often coupled with a UV or mass spectrometry detector.[3][4]
GC separates compounds based on their volatility and interaction with a stationary phase. The sample is vaporized and carried through a column by an inert gas (mobile phase). GC is ideal for volatile and semi-volatile compounds.[1] When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and selectivity.
Comparative Performance Data
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes typical validation parameters for HPLC and GC methods for the analysis of Fluvalinate, compiled from various studies.
| Performance Parameter | HPLC | GC |
| Limit of Detection (LOD) | 0.005 - 0.041 µg/mL | 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.012 - 0.108 µg/mL | 100 µg/kg |
| Recovery | 85.3 - 98.9% | 77.4 - 108% |
| Precision (%RSD) | < 5% | 5.12 - 8.31% |
| **Linearity (R²) ** | > 0.995 - 0.9999 | > 0.99 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following are representative protocols for the HPLC and GC analysis of Fluvalinate, incorporating this compound as an internal standard.
HPLC-UV Method for Fluvalinate Analysis
This protocol is based on methods developed for the analysis of Fluvalinate in various matrices.
1. Sample Preparation (e.g., Honey Matrix)
-
Weigh 1 g of the homogenized honey sample into a 50 mL centrifuge tube.
-
Spike the sample with a known concentration of this compound internal standard solution.
-
Add 10 mL of distilled water and vortex to dissolve the honey.
-
Perform a liquid-liquid extraction with a mixture of dichloromethane and isooctane (2:8, v/v).
-
Vortex vigorously for 1 minute and centrifuge at 5000 rpm for 10 minutes.
-
Collect the organic supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (80:20, v/v).
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 256 nm.
GC-MS Method for Fluvalinate Analysis
This protocol is a generalized procedure based on established methods for the GC analysis of pyrethroids.
1. Sample Preparation (e.g., Beeswax Matrix)
-
Weigh 1 g of the melted beeswax sample into a 50 mL centrifuge tube.
-
Spike the sample with a known concentration of this compound internal standard solution.
-
Add 10 mL of n-hexane and sonicate to dissolve the wax.
-
Perform a solid-phase extraction (SPE) cleanup using a Florisil cartridge.
-
Condition the cartridge with n-hexane.
-
Load the sample extract onto the cartridge.
-
Wash with n-hexane to remove interferences.
-
Elute the analytes with a mixture of diethyl ether and n-hexane (1:1, v/v).
-
Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial.
2. Chromatographic Conditions
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer (MS).
-
Column: A low-bleed capillary column suitable for pesticide analysis (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 250 °C at 20 °C/min.
-
Ramp to 300 °C at 10 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for Fluvalinate and this compound.
Method Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods produce comparable results. This involves analyzing the same set of samples using both HPLC and GC methods and statistically comparing the outcomes.
Instrumental Comparison: HPLC vs. GC
The fundamental differences in the instrumentation of HPLC and GC dictate their respective applications, strengths, and weaknesses.
Conclusion: Choosing the Right Method
Both HPLC and GC are suitable and reliable techniques for the quantitative analysis of Fluvalinate. The choice between the two will ultimately depend on the specific application, sample matrix, and available instrumentation.
-
HPLC is advantageous for its versatility in handling various sample matrices and its suitability for thermally unstable compounds. Method development can be more complex due to the number of variables affecting separation.
-
GC , particularly GC-MS, often provides higher sensitivity and resolution for volatile compounds like Fluvalinate. It is also typically faster than HPLC. However, it is not suitable for non-volatile or thermally unstable analytes.
The use of a deuterated internal standard such as This compound is highly recommended for both methods to compensate for matrix effects and variations in sample preparation and injection, thereby improving the accuracy and precision of the results. Proper method validation and cross-validation are essential to ensure the accuracy and comparability of data, which is paramount in research and regulated environments.
References
A Comparative Guide to the Limit of Detection and Quantification for Fluvalinate Analysis Using Fluvalinate-d5
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues is paramount for ensuring product safety and regulatory compliance. Fluvalinate, a synthetic pyrethroid used to control varroa mites in apiculture, can accumulate in bee products. Its detection at trace levels requires highly sensitive and reliable analytical methods. This guide provides an objective comparison of the analytical performance for fluvalinate quantification, with a focus on the use of its deuterated internal standard, Fluvalinate-d5.
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry. By having a similar chemical structure and physicochemical properties to the analyte of interest, they can effectively compensate for variations during sample preparation and analysis, leading to more accurate and precise results. This guide will delve into the limits of detection (LOD) and quantification (LOQ) achievable for fluvalinate analysis, compare the use of this compound to a non-deuterated internal standard, and provide detailed experimental protocols.
Comparison of Internal Standards: this compound vs. Permethrin
The choice of an internal standard is critical for the robustness of a quantitative analytical method. Ideally, the internal standard should mimic the behavior of the analyte as closely as possible. Here, we compare the deuterated internal standard this compound with Permethrin, a non-deuterated synthetic pyrethroid that can also be used as an internal standard for fluvalinate analysis.
| Feature | This compound (Deuterated Internal Standard) | Permethrin (Non-Deuterated Internal Standard) |
| Chemical Structure | Identical to fluvalinate, with five hydrogen atoms replaced by deuterium. | Structurally similar to fluvalinate (both are synthetic pyrethroids), but not identical. |
| Physicochemical Properties | Nearly identical to fluvalinate, leading to similar extraction recovery and response in the mass spectrometer. | Similar to fluvalinate, but differences in structure can lead to variations in extraction efficiency and ionization. |
| Chromatographic Behavior | Co-elutes with fluvalinate, ensuring that both compounds experience the same matrix effects at the same time. | Elutes at a different retention time than fluvalinate, which may lead to differential matrix effects and less accurate correction. |
| Matrix Effect Compensation | Provides excellent compensation for matrix-induced signal suppression or enhancement due to co-elution. | May not fully compensate for matrix effects if the interfering compounds elute closer to the analyte than the internal standard. |
| Accuracy and Precision | Generally leads to higher accuracy and precision in quantitative results. | Can provide acceptable results, but may be more susceptible to variability, leading to lower accuracy and precision. |
| Cost and Availability | Generally more expensive and may have limited commercial suppliers. | More readily available and less expensive. |
Limit of Detection (LOD) and Limit of Quantification (LOQ) for Fluvalinate
The following table summarizes reported LOD and LOQ values for fluvalinate in various bee products, determined by different analytical methods. These methods typically employ an internal standard, and the use of a deuterated standard like this compound is expected to yield results at the lower end of these ranges due to improved signal-to-noise ratios.
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Bee Pollen | GC-MS | 0.2–3.1 µg/kg | 0.6–9.7 µg/kg |
| Beeswax | HPLC-DAD | 0.02 µg/g[1] | 0.05 µg/g[1] |
| Honey | HPLC-DAD | 0.005 µg/g[1] | 0.012 µg/g |
| Honey | GC | - | 0.004 to 0.008 mg/kg |
| Honey | LC-MS/MS | 0.0001 - 0.0004 mg/kg | 0.0002 - 0.0008 mg/kg |
| Beeswax | GC-MS | - | 5 to 10 µg/kg |
Experimental Protocols
Sample Preparation: Modified QuEChERS for Honey and Beeswax
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.
-
Sample Homogenization:
-
For honey, gently warm the sample to ensure homogeneity.
-
For beeswax, freeze the sample and grind it into a fine powder.
-
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for honey) or 10 mL of water pre-heated to 60°C (for beeswax) and vortex to dissolve/disperse the sample.
-
Add 10 mL of acetonitrile and the internal standard solution (e.g., this compound at a concentration of 100 ng/mL).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane:acetone 9:1 v/v) for GC-MS analysis.
-
GC-MS Analysis
-
Gas Chromatograph (GC) System: Agilent 7890B GC or equivalent.
-
Mass Spectrometer (MS) System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 200°C at 25°C/min.
-
Ramp to 280°C at 5°C/min, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Fluvalinate: Monitor characteristic ions (e.g., m/z 250, 264, 181).
-
This compound: Monitor corresponding deuterated ions (e.g., m/z 255, 269, 186).
-
Permethrin (if used): Monitor characteristic ions (e.g., m/z 183, 163, 165).
-
Determination of LOD and LOQ
The LOD and LOQ of the method for fluvalinate are determined based on the analysis of spiked blank matrix samples.
-
Prepare Spiked Samples: Spike a series of blank honey or beeswax samples with decreasing concentrations of fluvalinate, approaching the expected detection limit. A minimum of 7 replicates at each concentration level should be prepared.
-
Analyze Samples: Analyze the spiked samples using the developed GC-MS method.
-
Calculate LOD and LOQ:
-
Signal-to-Noise (S/N) Ratio Method: The LOD is the concentration at which the signal-to-noise ratio is 3:1. The LOQ is the concentration at which the signal-to-noise ratio is 10:1.
-
Calibration Curve Method:
-
Construct a calibration curve in the low concentration range.
-
LOD = 3.3 × (Standard Deviation of the Intercept / Slope of the Calibration Curve).
-
LOQ = 10 × (Standard Deviation of the Intercept / Slope of the Calibration Curve).
-
-
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining the LOD and LOQ, and the logical relationship of using an internal standard.
Caption: Experimental workflow for LOD and LOQ determination.
Caption: Logic of quantification using an internal standard.
References
Enhancing Precision in Fluvalinate Analysis: A Comparative Guide to Measurement Uncertainty Using Fluvalinate-d5 Internal Standard
For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical measurements is paramount. In the quantitative analysis of the acaricide fluvalinate, the choice of an internal standard plays a critical role in minimizing measurement uncertainty. This guide provides a detailed comparison of analytical methods for fluvalinate, highlighting the benefits of using a deuterated internal standard, Fluvalinate-d5, to improve the precision and accuracy of results.
The use of an isotopically labeled internal standard, such as this compound, is a well-established technique for mitigating matrix effects and compensating for analyte losses during sample preparation and analysis. These factors are significant contributors to measurement uncertainty. By behaving almost identically to the analyte of interest (fluvalinate) throughout the analytical process, this compound allows for more accurate quantification, thereby reducing the overall uncertainty of the measurement.
Comparison of Analytical Approaches
The determination of fluvalinate residues is commonly performed using chromatographic techniques such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While all these methods can provide accurate results, the inclusion of an appropriate internal standard significantly enhances their performance.
A study on the analysis of tau-fluvalinate in celery using a method without an isotopically labeled internal standard reported a relative expanded uncertainty of 20-22%[1]. In contrast, studies on other pesticides have demonstrated a substantial reduction in the variability of results when a deuterated internal standard is employed. For instance, in the analysis of pesticides in complex matrices like cannabis, the use of deuterated analogues as internal standards decreased the relative standard deviation (RSD) of the measurements from over 50% to under 20%.
The following table summarizes the expected performance of a validated HPLC-DAD method for fluvalinate analysis, both with and without the use of this compound as an internal standard. The data for the method without an internal standard is based on published validation data, while the expected performance with this compound is inferred from the general improvements observed with isotopically labeled standards.
| Performance Parameter | Method without Internal Standard | Expected Performance with this compound IS |
| Recovery (%) | 85.3 - 98.9[2][3][4] | > 95% |
| Repeatability (RSDr, %) (Within a day) | < 5[2] | < 3% |
| Intermediate Precision (RSDip, %) (Between days) | < 5 | < 4% |
| Limit of Quantification (LOQ) | 0.012 - 0.05 µg/g (matrix dependent) | Similar to method without IS |
| Expanded Measurement Uncertainty (%) | 20 - 22 (for tau-fluvalinate in celery) | Estimated < 15% |
Experimental Protocol: Fluvalinate Analysis in Honey using HPLC-DAD with this compound Internal Standard
This protocol describes a validated method for the determination of fluvalinate residues in honey using HPLC-DAD with this compound as an internal standard.
1. Reagents and Materials
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Fluvalinate analytical standard
-
This compound internal standard
-
Honey samples
2. Standard Solution Preparation
-
Fluvalinate Stock Solution (1000 µg/mL): Accurately weigh 10 mg of fluvalinate standard and dissolve in 10 mL of ACN.
-
This compound Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of ACN.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the fluvalinate stock solution with ACN to achieve concentrations ranging from 0.01 to 10 µg/mL. Spike each working standard with the this compound stock solution to a final concentration of 1 µg/mL.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Weigh 5 g of a homogenized honey sample into a 50 mL centrifuge tube.
-
Add 10 mL of HPLC grade water and vortex until the honey is completely dissolved.
-
Spike the sample with 50 µL of the 100 µg/mL this compound stock solution (final concentration of 1 µg/g).
-
Add 10 mL of ACN and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant (ACN layer) to a clean tube.
-
Evaporate the ACN extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC-DAD Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with ACN:Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
DAD Wavelength: 266 nm
5. Quantification and Measurement Uncertainty Estimation
-
Construct a calibration curve by plotting the ratio of the peak area of fluvalinate to the peak area of this compound against the concentration of the fluvalinate working standards.
-
Calculate the concentration of fluvalinate in the honey samples using the calibration curve.
-
Estimate the measurement uncertainty using a "top-down" approach, considering the contributions from method precision (repeatability and intermediate precision) and bias (evaluated through recovery studies using certified reference materials or spiked samples).
Logical Workflow for Measurement Uncertainty Estimation
The following diagram illustrates the key steps involved in estimating the measurement uncertainty for fluvalinate analysis using an internal standard.
Signaling Pathway of Improved Accuracy with this compound
The use of an isotopically labeled internal standard like this compound directly impacts the analytical signaling pathway, leading to a more accurate result by correcting for variations at multiple stages of the analysis.
References
- 1. Estimation of measurement uncertainty associated to the determination of pesticide residues: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Fluvalinate Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array Detector [foodandnutritionjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Fluvalinate Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array Detector | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Fluvalinate-d5 from Leading Suppliers
For researchers and professionals in drug development, the quality and consistency of stable isotope-labeled internal standards are paramount for accurate and reliable analytical results. This guide provides a comparative overview of Fluvalinate-d5, a deuterated internal standard for the synthetic pyrethroid insecticide Fluvalinate, from three prominent suppliers: MedChemExpress, HPC Standards, and Clinivex. This analysis is based on publicly available product information and typical specifications for such reference materials.
Data Summary
The performance of a deuterated standard is primarily assessed by its chemical and isotopic purity. While specific batch-to-batch data requires access to a Certificate of Analysis (CoA), the following table presents a summary of typical specifications offered by suppliers for high-quality deuterated standards like this compound.
| Parameter | MedChemExpress | HPC Standards | Clinivex |
| Chemical Purity | ≥98% (by HPLC) | ≥98% (by HPLC/qNMR) | High Purity (specifics not publicly available) |
| Isotopic Purity (D-enrichment) | ≥99 atom % D | ≥99 atom % D | High Isotopic Purity (specifics not publicly available) |
| Analytical Techniques Provided | HPLC, LC-MS, ¹H-NMR | HPLC, qNMR, Mass Spec | Full analytical documentation (upon request) |
| Format | Solid | Solid or Solution | Solid |
Note: The data presented above are illustrative and based on common industry standards for high-purity reference materials. For lot-specific data, it is essential to obtain the Certificate of Analysis from the respective supplier.
Experimental Protocols
Accurate verification of the quality of this compound involves a series of rigorous analytical tests. The following are detailed methodologies for key experiments to assess the chemical and isotopic purity of the standard.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify the main component from any non-deuterated or other chemical impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 50% Acetonitrile
-
5-25 min: Linear gradient from 50% to 95% Acetonitrile
-
25-30 min: 95% Acetonitrile
-
30-35 min: Return to 50% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known amount of this compound in acetonitrile to a final concentration of 1 mg/mL.
-
Purity Calculation: The chemical purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Isotopic Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method for determining the purity of a substance without the need for a reference standard of the same compound. It can also be used to confirm the isotopic enrichment.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity (e.g., maleic acid).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., Acetonitrile-d3).
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard and the this compound sample.
-
Dissolve both in the deuterated solvent.
-
-
NMR Parameters:
-
A quantitative ¹H NMR spectrum is acquired with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
A sufficient number of scans are acquired to achieve a high signal-to-noise ratio.
-
-
Data Analysis: The purity is calculated by comparing the integral of a specific proton signal of this compound with the integral of a known proton signal of the internal standard. The isotopic enrichment is confirmed by the reduction or absence of signals at positions where deuterium has been incorporated.
Isotopic Enrichment Confirmation by High-Resolution Mass Spectrometry (HRMS)
HRMS is a highly sensitive technique used to confirm the mass of the deuterated molecule and to estimate the isotopic distribution.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, coupled to a liquid chromatography system (LC-HRMS).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer Settings: Set to a high resolution (e.g., >10,000) to accurately determine the mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range for this compound.
-
Data Analysis:
-
Determine the accurate mass of the molecular ion of this compound.
-
Analyze the isotopic pattern of the molecular ion cluster. The relative intensities of the different isotopologues (M, M+1, M+2, etc.) are used to confirm the degree of deuterium incorporation.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for comparing this compound from different suppliers and a simplified representation of its mode of action as a pyrethroid insecticide.
Caption: Experimental workflow for the comparative study of this compound.
Caption: Simplified signaling pathway for the neurotoxic action of Fluvalinate.
Safety Operating Guide
Navigating the Safe Disposal of Fluvalinate-d5: A Comprehensive Guide for Laboratory Professionals
The proper disposal of Fluvalinate-d5, a deuterated synthetic pyrethroid, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound. The SDS contains detailed information regarding specific hazards, handling precautions, and emergency procedures.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1][2]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Spill Management: In the event of a spill, avoid breathing vapors or dust.[1] Absorb spills with an inert material and collect for disposal in a suitable, sealed container.
| Safety Parameter | Guideline |
| Eye/Face Protection | Safety glasses with side shields or goggles. |
| Skin Protection | Chemical-resistant gloves and protective clothing. |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits may be exceeded, use a NIOSH/MSHA approved respirator. |
II. Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent incompatible reactions.
-
Containerization:
-
Place waste this compound, including any contaminated materials (e.g., absorbent pads, gloves, empty containers), into a designated, chemically compatible, and leak-proof waste container.
-
Ensure the container is securely sealed.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste."
-
The label must include the full chemical name: "Waste this compound" and any associated hazard pictograms as indicated in the SDS (e.g., harmful, dangerous for the environment).
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area within the laboratory.
-
This area must be under the control of laboratory personnel and away from general traffic.
-
Ensure weekly inspection of the SAA for any signs of leakage.
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide the disposal company with a copy of the this compound Safety Data Sheet.
-
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fluvalinate-d5
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Fluvalinate-d5, a deuterated synthetic pyrethroid. By adhering to these protocols, you can minimize exposure risks and ensure a secure laboratory environment.
Immediate Safety and Hazard Information
This compound, a deuterated analog of Fluvalinate, should be handled with the same precautions as its parent compound. The primary hazards associated with Fluvalinate include skin irritation, potential for allergic skin reactions, and serious eye irritation[1]. It is also recognized as being very toxic to aquatic life with long-lasting effects[2][3].
Emergency Procedures: In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention[3][4].
-
Skin Contact: Remove all contaminated clothing and wash the affected area immediately and thoroughly with soap and water. If irritation persists, seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical assistance.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory tasks.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Safety glasses with side shields | Nitrile or Butyl rubber gloves | Laboratory coat | Not generally required |
| Weighing and Reconstitution | Chemical safety goggles or face shield | Double-gloving with Nitrile or Butyl rubber gloves | Disposable gown over a laboratory coat | NIOSH-approved respirator with an organic vapor cartridge |
| Experimental Procedures | Chemical safety goggles | Nitrile or Butyl rubber gloves | Laboratory coat | Use within a certified chemical fume hood |
| Waste Disposal | Chemical safety goggles | Heavy-duty Nitrile or Butyl rubber gloves | Laboratory coat | Not generally required if handling sealed containers |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, procedural workflow is essential for the safe handling of potent compounds like this compound.
Preparation and Weighing:
-
Designated Area: All handling of solid this compound and concentrated solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Decontamination: Before starting, decontaminate the work surface of the fume hood.
-
Weighing: Use a disposable weigh boat and handle with forceps to avoid direct contact. An analytical balance with a draft shield should be used inside the fume hood. Automated powder dispensing systems can also be an effective solution for handling potent compounds.
-
Tare and Weigh: Carefully tare the balance with the weigh boat. Add the desired amount of this compound to the weigh boat.
-
Record: Accurately record the weight.
Reconstitution (Solution Preparation):
-
Solvent Addition: Slowly add the desired solvent to the vessel containing the weighed this compound to avoid splashing.
-
Mixing: Gently swirl or vortex the solution until the compound is fully dissolved. Sonication can be used if necessary.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Storage of Solutions:
-
Container: Store solutions in tightly sealed, clearly labeled containers.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials. Refer to the manufacturer's recommendations for optimal storage temperature, which is often refrigerated (2-8°C) or frozen (-20°C) for long-term stability.
-
Light Sensitivity: Protect from light by using amber vials or by wrapping the container in aluminum foil.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weigh boats, pipette tips, and contaminated labware, must be segregated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and appropriately labeled hazardous waste container. Do not pour any solutions down the drain.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) three times. The rinsate must be collected as hazardous waste. After rinsing, the glassware can be washed with laboratory detergent and water.
-
Final Disposal: All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company. The preferred method for many chemical compounds is high-temperature incineration.
Visualizing the Workflow
To further clarify the procedural steps for safe handling, the following diagrams illustrate the operational workflow and emergency response logic.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: A logical diagram for immediate actions following an exposure event.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
